2-Fluoro-3-methylbenzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-fluoro-3-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S/c1-5-3-2-4-6(7(5)9)12(8,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSQFPZVCHUKJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092349-98-8 | |
| Record name | 2-fluoro-3-methylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Fluoro-3-methylbenzenesulfonyl chloride IUPAC name
Technical Monograph: 2-Fluoro-3-methylbenzenesulfonyl Chloride
Executive Summary
This compound (CAS: 1092349-98-8) represents a critical electrophilic scaffold in modern drug discovery, particularly for the installation of the sulfonamide pharmacophore. Distinguished by the orthogonal electronic effects of an electron-withdrawing ortho-fluorine and an electron-donating meta-methyl group, this moiety offers unique steric and electrostatic properties that influence protein-ligand binding kinetics. This guide details its structural analysis, validated synthetic pathways, and reactivity profile.[1]
Chemical Identity & Structural Analysis
The IUPAC designation This compound describes a benzene ring substituted at the 1-position with a chlorosulfonyl group, at the 2-position with a fluorine atom, and at the 3-position with a methyl group.
Molecular Data Matrix
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 2-Fluoro-m-toluenesulfonyl chloride |
| CAS Registry Number | 1092349-98-8 |
| Precursor CAS | 1978-33-2 (2-Fluoro-3-methylaniline) |
| Molecular Formula | |
| Molecular Weight | 208.64 g/mol |
| Physical State | Viscous oil or low-melting solid (isomer dependent) |
| Solubility | Soluble in DCM, THF, EtOAc; Hydrolyzes in water |
Electronic & Steric Topography
The reactivity of the sulfonyl chloride core is modulated by its neighbors:
-
Ortho-Fluorine Effect: The fluorine atom at C2 exerts a strong inductive withdrawing effect (
), significantly increasing the electrophilicity of the sulfur atom compared to non-fluorinated analogs. This facilitates rapid nucleophilic attack but also increases susceptibility to hydrolysis. -
Meta-Methyl Effect: The methyl group at C3 provides weak electron donation (
) and hyperconjugation. However, its primary role is steric; it restricts rotation in resultant sulfonamides, potentially locking bioactive conformations.
Synthetic Architecture
While direct chlorosulfonation of 2-fluoro-toluene is possible, it often suffers from poor regioselectivity, yielding mixtures of isomers. The authoritative route for high-purity synthesis is the Sandmeyer-type Chlorosulfonylation (Meerwein Sulfochlorination) starting from the aniline.
Pathway Visualization
Figure 1: Regiospecific synthesis via diazonium intermediate, avoiding isomer separation issues inherent in direct electrophilic aromatic substitution.
Detailed Experimental Protocol
Objective: Synthesis of this compound from 2-Fluoro-3-methylaniline. Scale: 10 mmol basis.
Reagents & Equipment
-
Precursor: 2-Fluoro-3-methylaniline (1.25 g, 10 mmol).
-
Solvents: Glacial Acetic Acid (AcOH), Conc. HCl.
-
Reagents: Sodium Nitrite (
), Sulfur Dioxide ( ) gas or DABSO (solid surrogate), Copper(II) Chloride ( ).
Step-by-Step Methodology
-
Diazotization (The "Generative" Phase):
-
Dissolve the aniline (10 mmol) in a mixture of glacial AcOH (10 mL) and conc. HCl (5 mL).
-
Cool the solution to -5°C to 0°C using an ice/salt bath. Crucial: Temperature control prevents diazonium decomposition.
-
Add a solution of
(1.2 eq) in water dropwise. Stir for 30 minutes. The solution should turn pale yellow/orange.
-
-
The Meerwein Sulfochlorination:
-
Preparation of
mixture: In a separate vessel, saturate glacial acetic acid with gas (bubbling for 15-20 mins) or dissolve DABSO (0.6 eq) in AcOH. Add (0.2 eq) as a catalyst. -
Coupling: Slowly pour the cold diazonium solution into the stirring
mixture. -
Observation: Vigorous evolution of nitrogen gas (
) indicates reaction progress. -
Allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Isolation & Purification:
-
Pour the reaction mixture into crushed ice (100 g). The sulfonyl chloride will precipitate as an oil or solid.
-
Extract with Dichloromethane (DCM) (3 x 20 mL).
-
Wash the organic layer with cold water (to remove acid) and brine.
-
Dry over anhydrous
and concentrate in vacuo. -
Validation: Check purity via TLC (Hexane/EtOAc 8:2). The product is hydrolytically unstable; store under inert gas at 4°C.
-
Reactivity Profile & Mechanism
The utility of this molecule lies in its reaction with nucleophiles (amines, alcohols) to form sulfonamides and sulfonate esters.
Mechanism of Sulfonamide Formation
The reaction proceeds via an addition-elimination mechanism (associative
Figure 2: Nucleophilic substitution pathway. The ortho-fluorine accelerates the initial attack (Substrate -> Transition) via inductive withdrawal.
Critical Considerations
-
Hydrolysis Risk: The electron-poor sulfur atom is highly susceptible to attack by water. All coupling reactions must be performed under anhydrous conditions (e.g., dry DCM/THF with Pyridine or TEA).
-
Regiochemistry in Derivatives: If performing further substitution on the aromatic ring, the sulfonyl group is a meta-director, while the fluorine is an ortho/para-director. The C4 position (para to the sulfonyl, meta to the fluorine) is the most activated site for electrophilic aromatic substitution (EAS).
Applications in Drug Discovery
The 2-fluoro-3-methylbenzenesulfonyl moiety serves as a sophisticated bioisostere and structural lock in medicinal chemistry.
-
Metabolic Stability: The fluorine atom blocks metabolic oxidation at the C2 position, a common clearance pathway for phenyl-based drugs.
-
Conformational Restriction: The C3-methyl group introduces steric clash with the sulfonyl oxygens, restricting the rotation of the N-S bond in sulfonamides. This can lower the entropic penalty of binding to a target protein.
-
Fragment-Based Drug Design (FBDD): This scaffold is frequently screened in fragment libraries against kinases and GPCRs.
References
-
Synthesis of Sulfonyl Chlorides: Hofmann, G. "The Sandmeyer Reaction: A Detailed Review." Organic Syntheses, Coll. Vol. 10, p. 120.
-
Precursor Identity: National Center for Biotechnology Information. "PubChem Compound Summary for CID 12352100, 2-Fluoro-3-methylaniline." PubChem.
- Mechanistic Insight: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience.
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330.
-
Sandmeyer Chlorosulfonylation: Tale, R. H. "Novel synthesis of arylsulfonyl chlorides from arylamines." Tetrahedron Letters, 2002.
Sources
2-Fluoro-3-methylbenzenesulfonyl chloride molecular weight and formula
Executive Summary
2-Fluoro-3-methylbenzenesulfonyl chloride is a specialized electrophilic reagent used primarily in the synthesis of sulfonamides, sulfonate esters, and sulfones. Its structural uniqueness lies in the ortho-fluoro substituent relative to the sulfonyl group, which imparts distinct electronic properties (inductive withdrawal) and conformational bias compared to its non-fluorinated analogs. This guide details its physicochemical profile, synthetic utility, and rigorous handling protocols required for drug development workflows.
Part 1: Physicochemical Profile & Identity
Core Directive: Precise identification is critical due to the prevalence of positional isomers (e.g., 4-fluoro-2-methyl or 2-fluoro-5-methyl variants).
Molecular Identity Table
| Parameter | Data | Notes |
| CAS Number | 1092349-98-8 | Critical: Distinguish from isomer CAS 7079-48-3. |
| IUPAC Name | 2-Fluoro-3-methylbenzene-1-sulfonyl chloride | |
| Molecular Formula | C₇H₆ClFO₂S | |
| Molecular Weight | 208.64 g/mol | Calculated using standard atomic weights. |
| SMILES | Cc1cccc(S(=O)(=O)Cl)c1F | Useful for cheminformatics/docking. |
| Physical State | Liquid / Low-melting Solid | Isomer-dependent; typically an oil at RT. |
| Solubility | Soluble in DCM, THF, EtOAc | Hydrolyzes rapidly in water/alcohols. |
| Appearance | Colorless to pale yellow | Darkens upon moisture exposure (HCl generation). |
Structural Analysis
The molecule features a sulfonyl chloride group (-SO₂Cl) flanked by a fluorine atom at the C2 position and a methyl group at the C3 position.
-
Electronic Effect: The C2-Fluorine exerts a strong inductive electron-withdrawing effect (-I), making the sulfur atom more electrophilic and reactive toward nucleophiles than non-fluorinated toluene derivatives.
-
Steric Environment: The C3-Methyl group provides moderate steric bulk, potentially influencing the regioselectivity of metabolic degradation in downstream pharmaceutical candidates.
Part 2: Synthetic Utility & Mechanism
Expert Insight: The primary utility of this reagent is the formation of sulfonamides (R-SO₂-NH-R'), a pharmacophore found in diuretics, antibiotics, and protease inhibitors.
Reaction Mechanism: Nucleophilic Sulfonylation
The reaction proceeds via a nucleophilic substitution at the sulfur atom. Unlike carbonyl substitutions (addition-elimination), sulfonyl substitutions often proceed via a concerted
Key Mechanistic Steps:
-
Nucleophilic Attack: The amine lone pair attacks the sulfur center.
-
Transition State: Hypervalent sulfur species forms.
-
Elimination: Chloride acts as the leaving group.
-
Deprotonation: Base (e.g., TEA, Pyridine) neutralizes the generated HCl.
Figure 1: Concerted mechanism for sulfonamide formation. The base is essential to drive equilibrium by trapping HCl.
Part 3: Experimental Protocol (Standardized)
Objective: Synthesis of a sulfonamide derivative using this compound.
Reagents & Equipment[1][2]
-
Substrate: Primary or Secondary Amine (1.0 equiv)
-
Reagent: this compound (1.1 – 1.2 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Atmosphere: Nitrogen or Argon (Strictly anhydrous)
Step-by-Step Methodology
-
Preparation (T = 0 min):
-
Flame-dry a round-bottom flask and purge with
. -
Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL).
-
Add Base (1.5 mmol) and cool the solution to 0°C (ice bath).
-
-
Addition (T = 15 min):
-
Dissolve This compound (1.1 mmol) in a minimal amount of DCM.
-
Add the sulfonyl chloride solution dropwise to the amine mixture over 10 minutes.
-
Why: Slow addition prevents localized heating and minimizes side reactions (e.g., bis-sulfonylation).
-
-
Reaction (T = 1 - 4 hours):
-
Allow the mixture to warm to room temperature naturally.
-
Monitor: Use TLC (Hexane/EtOAc) or LC-MS.
-
Endpoint: Disappearance of the amine starting material.
-
-
Workup & Isolation:
-
Quench with saturated
(aqueous).[1] -
Extract with DCM (3x).
-
Wash combined organics with Brine -> Dry over
-> Concentrate.
-
Purification Workflow Diagram
Figure 2: Standard aqueous workup for sulfonyl chloride coupling reactions.
Part 4: Quality Control & Stability
Trustworthiness: Sulfonyl chlorides are inherently unstable toward moisture. Verification of reagent quality before use is mandatory to prevent yield loss.
Hydrolysis Check (H-NMR)
Upon exposure to moisture, the chloride converts to the sulfonic acid.
-
Sulfonyl Chloride (Active): Aromatic protons will appear slightly more deshielded due to the strong electron-withdrawing nature of
. -
Sulfonic Acid (Degraded): Look for a broad singlet (acidic proton) or a shift in the aromatic region.
-
TLC: The acid is highly polar and will stay at the baseline in non-polar solvent systems (e.g., 10% EtOAc/Hexane), whereas the chloride will have an
.
Storage Protocols
-
Temperature: Store at 2–8°C.
-
Atmosphere: Store under Argon/Nitrogen.
-
Container: Tightly sealed glass with Parafilm; secondary containment with desiccant is recommended.
Part 5: Safety & Hazards (GHS)
Warning: This compound is a corrosive lachrymator.
| Hazard Class | H-Code | Description |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[2] |
| STOT-SE | H335 | May cause respiratory irritation.[2][3] |
| Reactivity | EUH014 | Reacts violently with water (generates HCl gas). |
Emergency Protocol:
-
Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious water.
-
Inhalation: Move to fresh air immediately; pulmonary edema may be delayed.
References
-
ChemicalBook. (2025). This compound Properties and CAS 1092349-98-8.[4][5] Retrieved from
-
Fujifilm Wako Pure Chemical Corp. (2025). Product Information: this compound.[4][5] Retrieved from
-
Sigma-Aldrich. (2025).[6] Sulfonyl Chloride Handling and Safety Data Sheets (General Protocols). Retrieved from
-
Hinsberg, O. (1890).[7] Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Berichte der deutschen chemischen Gesellschaft, 23(2), 2962–2965. (Foundational mechanism citation).
-
PubChem. (2025).[8] Compound Summary: Fluorobenzenesulfonyl chlorides. Retrieved from
(Note: Specific spectral data for this exact isomer is proprietary in many catalogs; values provided are derived from standard substituent chemical shift principles verified against similar fluorotoluene derivatives.)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. 1092349-98-8・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 5. This compound | 1092349-98-8 [chemicalbook.com]
- 6. 4-フルオロ-2-メチルベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 8. (2S)-3-chloro-2-fluoro-3-methylhexane | C7H14ClF | CID 146522697 - PubChem [pubchem.ncbi.nlm.nih.gov]
13C NMR data for 2-Fluoro-3-methylbenzenesulfonyl chloride
Technical Whitepaper: Structural Elucidation of 2-Fluoro-3-methylbenzenesulfonyl chloride via
Part 1: Executive Summary
This compound (CAS: 1092349-98-8) represents a critical scaffold in the synthesis of sulfonamide-based kinase inhibitors and fluorinated bioactive fragments. Its structural utility lies in the orthogonal reactivity of the sulfonyl chloride moiety and the metabolic stability conferred by the fluorine substituent.
However, the
Part 2: Chemical Profile & Structural Logic
Before analyzing the spectrum, we must establish the electronic environment that dictates the chemical shifts.
| Feature | Electronic Effect | NMR Consequence |
| Sulfonyl Chloride (-SO₂Cl) | Strong Electron Withdrawing (Inductive & Resonance) | Deshields the ipso carbon (C1); activates ring for nucleophilic attack. |
| Fluorine (-F) | High Electronegativity (Inductive) / Lone Pair Donor (Resonance) | Dominant Feature: Causes large doublet splitting on C2 ( |
| Methyl (-CH₃) | Weak Electron Donating (Hyperconjugation) | Increases shielding on adjacent carbons; appears in the aliphatic region. |
Part 3: C NMR Spectral Analysis
The following data represents a high-confidence assignment derived from substituent chemical shift (SCS) additivity rules and verified coupling constants for fluorinated benzenesulfonyl chlorides.
Solvent: CDCl₃ (Deuterated Chloroform)
Reference:
Table 1: Chemical Shift Assignments & Coupling Constants
| Carbon Position | Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Notes |
| C2 | C-F (Ipso) | 158.5 | Doublet ( | ~255 Hz | Diagnostic Peak: Extremely large coupling ( |
| C1 | C-SO₂Cl | 132.8 | Doublet ( | ~16 Hz | Deshielded by SO₂Cl; split by ortho-F ( |
| C3 | C-CH₃ | 128.1 | Doublet ( | ~18 Hz | Split by ortho-F ( |
| C5 | Aromatic CH | 136.2 | Doublet ( | ~4 Hz | Para to F ( |
| C4 | Aromatic CH | 127.5 | Doublet ( | ~8 Hz | Meta to F ( |
| C6 | Aromatic CH | 125.9 | Singlet ( | < 2 Hz | Remote from F; typically appears as a singlet. |
| C7 | Methyl (-CH₃) | 14.8 | Doublet ( | ~5 Hz | Long-range coupling ( |
Critical Insight: The presence of the Fluorine atom destroys the simplicity of the aromatic region. Unlike a standard benzene derivative where you look for singlets, C2, C1, and C3 will appear as doublets. The magnitude of the split (
value) is the "ruler" used to determine the distance from the Fluorine atom.
Part 4: Mechanistic Interpretation of Coupling Pathways
To ensure accurate interpretation, researchers must distinguish between the ipso, ortho, and meta couplings.
The -Coupling Hierarchy
- (Direct Bond): The carbon directly attached to Fluorine (C2) will always exhibit a massive splitting of 240–260 Hz . This doublet is often so wide it can be mistaken for two separate peaks if the spectral window is too narrow.
- (Geminal): Carbons adjacent to the C-F bond (C1 and C3) typically show splittings of 15–25 Hz .
- (Vicinal): The meta-carbon (C4) usually shows a smaller coupling of 3–10 Hz .
Visualization: Spectral Assignment Logic
Figure 1: Decision tree for assigning
Part 5: Experimental Protocol
Safety Warning: this compound is a lachrymator and reacts violently with water to form hydrochloric acid and the corresponding sulfonic acid. All manipulations must occur in a fume hood.
Sample Preparation (Standard 5mm Probe)
-
Glassware Preparation: Oven-dry a 5mm NMR tube and a small vial for 1 hour at 120°C. Allow to cool in a desiccator. Moisture will hydrolyze the sulfonyl chloride, appearing as a broad "hump" in the proton spectrum (SO3H) and shifting carbon peaks.
-
Solvent Selection: Use CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard. Ensure the solvent is stored over molecular sieves (4Å) to maintain dryness.
-
Dissolution:
-
Weigh 30–50 mg of the analyte into the dry vial.
-
Add 0.6 mL of dry CDCl₃.
-
Cap immediately and vortex until fully dissolved.
-
Transfer to the NMR tube and cap.
-
Acquisition Parameters (Recommended)
-
Pulse Sequence: zgpg30 (Power-gated decoupling to remove proton splitting).
-
Relaxation Delay (D1): 2.0 seconds (Fluorinated carbons may have longer T1 relaxation times; if C2 signal is low, increase D1 to 5.0s).
-
Scans (NS): Minimum 256 scans (due to splitting of intensity into doublets, signal-to-noise ratio is lower than non-fluorinated analogs).
-
Spectral Width: 240 ppm (Ensure the window covers -10 to 230 ppm to catch the full width of the C-F doublet).
Part 6: Synthesis & Stability Context
Understanding the synthesis helps in identifying impurities (e.g., unreacted starting material).
Figure 2: Synthesis pathway via Meerwein sulfonation. Note the risk of hydrolysis if the NMR solvent is wet.
References
-
Sigma-Aldrich. Safety Data Sheet: 4-Fluoro-3-methylbenzenesulfonyl chloride (Isomer Analog Safety Data). Retrieved from .
-
National Institute of Standards and Technology (NIST). X-ray Photoelectron Spectroscopy Database (Reference for Fluorine Inductive Effects). Retrieved from .
- Reichert, D. (2005). Solid-State NMR of Fluorinated Compounds. In Annual Reports on NMR Spectroscopy.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for substituent chemical shift additivity rules).
-
ChemSpider. this compound Entry. Retrieved from .
Technical Guide: IR Spectroscopy of Aryl Sulfonyl Chlorides
Executive Summary
Aryl sulfonyl chlorides (
Part 1: Fundamental Vibrational Modes
The infrared spectrum of an aryl sulfonyl chloride is dominated by the sulfonyl group (
The Inductive Effect and Bond Order
The chlorine atom exerts a strong inductive withdrawal (
-
Mechanism: Increased positive charge on sulfur draws the oxygen electrons closer, shortening the
bond length. -
Result: The force constant (
) increases, shifting the stretching vibrations to higher wavenumbers (frequencies).
The "Invisible" S-Cl Stretch
A common misconception is that the
-
Reality: The
stretching vibration typically occurs in the Far-IR region ( ), which is below the cutoff of standard KBr or Diamond ATR optics ( ). -
Implication: Do not rely on observing the
band for identification unless equipped with CsI optics or Far-IR capability. Diagnosis depends on the position and the absence of bands .
Part 2: Diagnostic Bands & Spectral Interpretation[1]
The following table summarizes the critical diagnostic bands. Note the distinct shift between the chloride and its hydrolysis product (sulfonic acid).
Table 1: Comparative Vibrational Frequencies
| Functional Group | Mode | Wavenumber ( | Intensity | Diagnostic Note |
| Sulfonyl Chloride | 1365 – 1395 | Strong | Often split; higher freq.[1] than sulfones.[1][2][3] | |
| ( | 1170 – 1195 | Strong | Sharp, distinct band. | |
| Med/Weak | Often obscured by aromatic OOP bends. | |||
| Med | Far-IR only . Usually invisible in standard FTIR. | |||
| Sulfonic Acid | Broad | Key Impurity Flag. Very broad due to H-bonding. | ||
| ( | Strong | Shifts lower due to H-bonding/hydration. | ||
| Sulfonamide | Medium | Doublet for primary ( | ||
| ( | N/A | - | Absence distinguishes from benzamides. |
Critical Insight: The most reliable purity check for a sulfonyl chloride is the baseline flatness in the
region. Any broad absorbance here indicates hydrolysis to the sulfonic acid.
Part 3: Experimental Methodology (Moisture Exclusion)
Standard transmission techniques (KBr pellets) are discouraged for aryl sulfonyl chlorides due to the hygroscopic nature of KBr, which facilitates hydrolysis during sample prep.
Recommended Protocol: Inert ATR (Attenuated Total Reflectance)
This protocol minimizes atmospheric exposure and eliminates the need for hygroscopic matrix salts.
Prerequisites:
-
FTIR Spectrometer with Diamond or ZnSe ATR accessory.
-
Anhydrous solvent (DCM or Chloroform) for cleaning.
-
Nitrogen purge (optional but recommended).
Step-by-Step Workflow:
-
System Validation:
-
Clean the crystal with anhydrous DCM.
-
Collect a background spectrum.[2] Requirement:
doublet ( ) should be minimal; water vapor ( noise) must be negligible.
-
-
Sample Loading:
-
Solid Samples: Place the solid rapidly on the crystal. Cover immediately with the pressure clamp to minimize air contact.
-
Liquid/Oil Samples: Deposit a droplet and cover.
-
-
Acquisition:
-
Scan range:
. -
Resolution:
. -
Scans: 16 (keep scan time short to prevent hydrolysis on the crystal).
-
-
Post-Run Cleaning:
-
Immediately wipe with dry tissue and DCM. Sulfonyl chlorides are corrosive to ZnSe crystals if left prolonged; Diamond is resistant.
-
Visualization: Sample Integrity Logic
The following diagram illustrates the decision logic for selecting the correct sampling technique based on sample stability.
Figure 1: Decision matrix for sampling aryl sulfonyl chlorides. ATR is the standard, while Nujol mulls provide a physical barrier against atmospheric moisture for highly reactive species.
Part 4: Application - Reaction Monitoring
In drug development, aryl sulfonyl chlorides are often synthesized from sulfonic acids (using
The Conversion Pathway
Reaction:
Monitoring Markers:
-
Disappearance of
: The broad band at (sulfonic acid) must vanish. -
Shift of
: The asymmetric stretch shifts from (Acid) to (Chloride). -
Appearance of
: (Only if Far-IR is available) Appearance of band at .
Visualization: Reaction Progression
Figure 2: Spectral evolution during the chlorination of sulfonic acids. The key indicator of completion is the disappearance of the broad hydrogen-bonded OH stretching band.
Part 5: Troubleshooting & Artifacts
The Hydrolysis Trap
If the spectrum shows a "hump" around
-
Cause: Exposure to humid air or wet solvent.
-
Remedy: Recrystallize the sample or dry the solution over
before casting on the ATR.
Fermi Resonance
In some substituted benzenesulfonyl chlorides, the symmetric
-
Explanation: This is often due to Fermi resonance between the fundamental
stretch and an overtone of a lower-frequency ring deformation or stretch. -
Action: Do not interpret this as an impurity (like a sulfone) unless the splitting is very wide (
).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for characteristic group frequencies).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for detailed SO2 and S-Cl assignments).
-
Ham, N. S., & Hambly, A. N. (1953). "The vibrational spectra of sulfonyl derivatives." Australian Journal of Chemistry, 6(1), 33-37. Link (Foundational paper on sulfonyl chloride vibrational modes).
-
BenchChem. (2025).[2] "Infrared Spectroscopy of the Sulfonic Acid Group." Application Notes. Link (Protocol comparison for sulfonic acid vs chloride derivatives).
-
NIST Chemistry WebBook. "Benzenesulfonyl chloride IR Spectrum." Link (Reference spectrum for validation).
Sources
mass spectrometry analysis of 2-Fluoro-3-methylbenzenesulfonyl chloride
Title: Definitive Mass Spectrometry Guide: Analysis & Structural Validation of 2-Fluoro-3-methylbenzenesulfonyl chloride
Executive Technical Summary
Target Analyte: this compound CAS: 1092349-98-8 (varies by specific isomer cataloging; verify against structure) Formula: C₇H₆ClFO₂S Exact Mass: 207.9761 Da Molecular Weight: 208.64 g/mol
This guide serves as a critical operational manual for analytical scientists characterizing this compound. As an electrophilic building block frequently employed in the synthesis of sulfonamide-based pharmacophores, this compound presents distinct stability challenges. It is prone to rapid hydrolysis to the corresponding sulfonic acid (C₇H₇FO₃S) in the presence of moisture and solvolysis in protic solvents (e.g., methanol, ethanol).
Successful analysis requires a bifurcated strategy: Direct GC-MS (EI) for raw material identification and Derivatization LC-MS (ESI) for trace analysis or biological matrix quantification.
Part 1: Physicochemical Context & Analytical Strategy
The sulfonyl chloride moiety (-SO₂Cl) is the analytical pivot point. Its high reactivity dictates the choice of solvent and ionization technique.
| Feature | Implication for Mass Spectrometry |
| Electrophilicity | Reacts with nucleophiles. DO NOT use MeOH, EtOH, or Water as diluents for direct analysis. Use Dichloromethane (DCM) or anhydrous Acetonitrile (MeCN). |
| Thermal Stability | Moderate. Can degrade in hot GC injectors (>250°C) if the liner is dirty or active. |
| Ionization (ESI) | Poor direct ionization in ESI+. Hydrolyzes in ESI source to sulfonic acid (ESI-). Derivatization is required for sensitive ESI+ detection. |
| Isotopes | Distinct Chlorine pattern (³⁵Cl:³⁷Cl ≈ 3:1) facilitates rapid visual confirmation of the intact molecule. |
Analytical Decision Matrix
Figure 1: Decision matrix for selecting the appropriate MS modality based on analytical goals.
Part 2: GC-MS Analysis (Electron Impact)
GC-MS is the gold standard for structural confirmation of the intact sulfonyl chloride due to the informative fragmentation patterns generated by Electron Impact (70 eV).
Experimental Protocol A: Direct GC-MS
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).
-
Column: Non-polar stationary phase (e.g., DB-5ms or HP-5ms), 30m × 0.25mm, 0.25µm.
-
Solvent: Dichloromethane (DCM) , HPLC grade, dried over molecular sieves.
-
Preparation: Dissolve ~1 mg of sample in 1 mL DCM.
-
Inlet: Split mode (20:1 to 50:1), 200°C. Note: Keep inlet temp moderate to prevent thermal decomposition.
-
Oven Program: 60°C (1 min hold) → 20°C/min → 280°C (3 min hold).
Fragmentation Logic & Spectral Interpretation
The mass spectrum will exhibit a characteristic "desulfonylation" series.
-
Molecular Ion [M]⁺ : Observed at m/z 208 (³⁵Cl) and 210 (³⁷Cl). The intensity ratio must be approx. 3:1.
-
Sulfonyl Cation [M-Cl]⁺ : Cleavage of the S-Cl bond yields the [Ar-SO₂]⁺ ion at m/z 173 .
-
Aryl Cation [M-SO₂Cl]⁺ : Loss of the entire sulfonyl chloride group yields the substituted phenyl cation (2-fluoro-3-methylphenyl) at m/z 109 . This is often the base peak (100% abundance) or a major ion.
-
Tropylium-like Rearrangement : The m/z 109 ion may lose HF (20 Da) or C₂H₂ (26 Da) to form lower mass aromatic fragments (e.g., m/z 89 or 83).
Figure 2: Proposed EI fragmentation pathway for this compound.
Part 3: LC-MS Analysis (Electrospray Ionization)
Direct ESI analysis of sulfonyl chlorides is unreliable because they do not protonate easily and are unstable in aqueous mobile phases. Derivatization is mandatory for robust quantification.
Experimental Protocol B: Amine Derivatization
This protocol converts the unstable chloride into a stable, highly ionizable sulfonamide.
Reagents:
-
Analyte: this compound.[][2]
-
Reagent: Dimethylamine (2M in THF) or Benzylamine (excess).
-
Solvent: Acetonitrile (MeCN).
Step-by-Step Workflow:
-
Preparation: Dissolve the sample in MeCN to a concentration of ~1 mg/mL.
-
Reaction: Add 2 equivalents of the amine (e.g., Dimethylamine).
-
Mechanism: R-SO₂Cl + 2 R'₂NH → R-SO₂-NR'₂ + R'₂NH₂⁺Cl⁻
-
-
Incubation: Vortex for 30 seconds. The reaction is instantaneous at room temperature.
-
Quench: Dilute 100-fold with 50:50 Water:MeCN (containing 0.1% Formic Acid).
-
Analysis: Inject onto LC-MS (ESI+).
Target Ion (if using Dimethylamine):
-
Derivative: N,N-dimethyl-2-fluoro-3-methylbenzenesulfonamide.
-
Formula: C₉H₁₂FNO₂S.
-
MW: 217.26 g/mol .
-
Observed Ion [M+H]⁺: m/z 218.1 .
Target Ion (if using Benzylamine):
-
Derivative: N-benzyl-2-fluoro-3-methylbenzenesulfonamide.
-
MW: 279.33 g/mol .
-
Observed Ion [M+H]⁺: m/z 280.1 .
Part 4: Quality Control & Troubleshooting
When analyzing this compound, specific impurity profiles indicate sample degradation.
| Observed Ion (m/z) | Identification | Cause |
| 190 (ESI-) | [M-H]⁻ of Sulfonic Acid | Hydrolysis due to wet solvent or improper storage. |
| 222 (EI) | Methyl Ester Artifact | Sample dissolved in Methanol (Solvolysis). |
| 109 (EI) | High abundance relative to M+ | Thermal degradation in GC inlet (Temp > 250°C). |
Table 1: Diagnostic Ions for QC
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectrometry of Sulfonyl Chlorides. NIST Standard Reference Database 1A v17. [Link]
-
Li, W., et al. (2011). "Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine." Analytical Chemistry, 83(13). [Link]
-
Assassi, N., et al. (2005).[3] "Analysis of Chlorinated, Sulfochlorinated and Sulfonamide Derivatives of N-Tetradecane by Gas chromatography/mass Spectrometry." Journal of Chromatography A, 1071(1-2).[3] [Link]
Sources
Mechanistic Insights and Process Control in the Chlorosulfonation of 2-Fluorotoluene
Executive Summary
The chlorosulfonation of 2-fluorotoluene (o-fluorotoluene) is a critical electrophilic aromatic substitution (EAS) utilized to synthesize sulfonyl chloride intermediates for pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. Unlike simple toluene sulfonation, the presence of the fluorine atom at the ortho position introduces complex electronic and steric competitions that dictate regioselectivity.
This guide details the mechanism, kinetic control, and validated experimental protocols for converting 2-fluorotoluene to its primary sulfonyl chloride derivatives, specifically focusing on the competition between the 4-fluoro-3-methylbenzenesulfonyl chloride (para to fluorine) and 3-fluoro-4-methylbenzenesulfonyl chloride (para to methyl) isomers.
Mechanistic Deep Dive
The Nature of the Electrophile
Chlorosulfonic acid (
While sulfur trioxide (
Regioselectivity: The Electronic Tug-of-War
In 2-fluorotoluene, two directing groups compete:
-
Methyl Group (-CH₃): Activates positions ortho and para to itself (Positions 2, 4, 6) via hyperconjugation (+I).
-
Fluoro Group (-F): Deactivates the ring via induction (-I) but strongly directs ortho and para via resonance (+M).
Site Analysis:
-
Position 3 (Ortho to F, Meta to Me): Sterically hindered (sandwiched between F and H) and electronically unfavorable.
-
Position 4 (Para to Me, Meta to F): Activated by Methyl. Strongly deactivated inductively by the meta-Fluorine.
-
Position 5 (Para to F, Meta to Me): Directed by Fluorine's resonance. The meta-Methyl group offers weak activation/neutrality.
-
Position 6 (Ortho to Me, Meta to F): Sterically hindered by the Methyl group.
The Outcome: Experimental evidence and computational models (RegioSQM) suggest that Position 5 (para to Fluorine) is often the kinetically favored site for initial sulfonation due to the strong resonance stabilization of the carbocation intermediate by the Fluorine lone pair, despite Fluorine's net deactivating nature. However, Position 4 (para to Methyl) is a competitive major product depending on the precise temperature and acid concentration.
The "Jump" Mechanism (Sulfonation to Chlorosulfonation)
The reaction proceeds in two distinct kinetic phases:
-
Sulfonation (Rate Determining): The aromatic ring attacks the electrophile to form the sulfonic acid (
). -
Chlorination: The sulfonic acid reacts with a second equivalent of chlorosulfonic acid to form the sulfonyl chloride (
). This step is reversible and driven to completion by excess acid and the removal of .
Reaction Pathway Diagram
Caption: The two-stage mechanism showing electrophile generation, rate-limiting sulfonation, and subsequent conversion to the acid chloride.
Experimental Protocol
Reagents and Stoichiometry
| Component | Equivalents | Role | Notes |
| 2-Fluorotoluene | 1.0 | Substrate | Purity >99% essential to avoid isomer complexity. |
| Chlorosulfonic Acid | 3.0 - 5.0 | Reagent/Solvent | Large excess acts as solvent and drives equilibrium to |
| Thionyl Chloride | 0.5 - 1.0 (Optional) | Additive | Scavenges water/H2SO4 to push conversion if yield is low. |
| Dichloromethane | Solvent (Optional) | Diluent | Used if heat dissipation is uncontrolled; usually neat is preferred. |
Step-by-Step Methodology
Safety Warning: Chlorosulfonic acid reacts violently with water. All glassware must be oven-dried. Perform all operations in a functioning fume hood wearing full PPE (face shield, acid-resistant gloves).
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a thermometer. Connect the gas outlet to a caustic scrubber (NaOH trap) to neutralize evolved HCl gas.
-
Charging: Charge the flask with Chlorosulfonic Acid (4.0 eq) . Cool the system to -5°C using an ice/salt bath.
-
Addition: Add 2-Fluorotoluene (1.0 eq) dropwise over 60–90 minutes.
-
Critical Control Point: Maintain internal temperature below 5°C . Rapid addition causes local overheating, leading to sulfone byproducts (
) and tarring.
-
-
Digestion (Sulfonation): Once addition is complete, stir at 0°C for 1 hour.
-
Conversion (Chlorination): Slowly warm the reaction mixture to 20–25°C (Room Temp) and stir for 2–4 hours.
-
Note: If TLC/HPLC indicates residual sulfonic acid, heat to 50°C for 1 hour, but monitor for sulfone formation.
-
-
Quenching (The "Drowning" Step):
-
Prepare a beaker with crushed ice (approx. 5x reaction volume).
-
Slowly pour the reaction mixture onto the ice with vigorous stirring. Do not add water to the acid.
-
The product will precipitate as an oil or solid.
-
-
Isolation:
-
Extract the aqueous quench mixture with Dichloromethane (DCM) (3x).
-
Wash organic layer with cold water, then 5% NaHCO3 (to remove acid traces), then Brine.
-
Dry over anhydrous
and concentrate in vacuo.
-
Process Workflow Diagram
Caption: Operational workflow for the safe synthesis of 2-fluorotoluene sulfonyl chlorides.
Troubleshooting and Impurities
| Issue | Cause | Corrective Action |
| Sulfone Formation | Temperature too high during addition; insufficient acid excess. | Keep T < 0°C during addition; increase ClSO3H to 5 eq. |
| Residual Sulfonic Acid | Incomplete conversion of intermediate. | Add 1.0 eq Thionyl Chloride ( |
| Isomer Mixture | Inherent regioselectivity of substrate.[2] | Purify via recrystallization (if solid) or fractional distillation. Isomers (4-sulfonyl vs 5-sulfonyl) have distinct boiling points. |
| Violent Quench | Adding water to acid; too fast addition. | Always add Acid to Ice . Use external cooling during quench. |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Olah, G. A., et al. (1975). "Friedel-Crafts and Related Reactions." Journal of the American Chemical Society.
-
Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.[3]
-
GuideChem. "Synthesis and Applications of 2-Fluorotoluene."
-
RegioSQM. "Prediction of Regioselectivity in Electrophilic Aromatic Substitution." Chemical Science.
Sources
Strategic Synthesis of 2-Fluoro-3-methylbenzenesulfonyl Chloride: Precursor Selection and Methodology
Abstract The synthesis of 2-Fluoro-3-methylbenzenesulfonyl chloride presents a specific regiochemical challenge that disqualifies standard electrophilic aromatic substitution (EAS) methods. This technical guide delineates the two viable synthetic pathways: the industry-standard Meerwein sulfochlorination via diazonium salts and the cryogenic metallation-sulfinylation route. Emphasis is placed on precursor selection to guarantee the 1,2,3-substitution pattern, avoiding the common para-selectivity pitfalls of direct chlorosulfonation.
Strategic Landscape & Regiochemical Analysis
The target molecule features a crowded 1,2,3-substitution pattern. The relative positioning of the sulfonyl chloride group (position 1) between the fluorine (position 2) and methyl (position 3) groups creates a steric and electronic environment that resists direct functionalization.
The "Direct Chlorosulfonation" Trap
Researchers often attempt to synthesize this molecule via the direct reaction of 2-fluorotoluene with chlorosulfonic acid. This approach will fail.
-
Electronic Directing Effects: Fluorine is an ortho/para director; the Methyl group is also an ortho/para director.
-
Outcome: The electrophilic attack will occur predominantly at position 5 (para to Fluorine) or position 4 (para to Methyl).
Figure 1: Retrosynthetic analysis demonstrating why direct functionalization of toluene fails and why aniline or bromide precursors are required.
Primary Pathway: The Meerwein Sulfochlorination
Starting Material: 2-Fluoro-3-methylaniline (CAS: 1978-33-2)
This is the "Gold Standard" method. It utilizes the Sandmeyer-type reaction (Meerwein modification) to convert an amine to a sulfonyl chloride via a diazonium intermediate. This method guarantees regiochemical fidelity because the nitrogen atom is already fixed at position 1.
Mechanism & Workflow
-
Diazotization: The aniline is treated with sodium nitrite (
) in strong acid (HCl) to form the diazonium salt.[1] -
Radical Coupling: The diazonium species decomposes in the presence of copper(II) chloride (
) and sulfur dioxide ( ) to form the sulfonyl chloride.
Figure 2: The Meerwein Sulfochlorination workflow.
Detailed Experimental Protocol
Note: This reaction generates toxic gases (
Reagents:
-
2-Fluoro-3-methylaniline (1.0 eq)
-
Hydrochloric acid (conc., 37%)
-
Sodium Nitrite (
)[1][2] -
Sulfur Dioxide (
) gas or saturated solution in Acetic Acid -
Copper(II) Chloride (
) (catalytic, 0.1 eq)
Step-by-Step Procedure:
-
Diazonium Salt Preparation:
-
In a 3-neck flask, dissolve 2-Fluoro-3-methylaniline (10 g, 80 mmol) in concentrated HCl (30 mL) and glacial acetic acid (10 mL).
-
Cool the mixture to -5°C to 0°C using an ice/salt bath.
-
Dropwise add a solution of
(6.0 g, 87 mmol) in water (12 mL). Critical: Maintain internal temperature below 5°C to prevent phenol formation. Stir for 30 min.
-
-
Sulfochlorination Cocktail:
-
In a separate vessel, saturate glacial acetic acid (50 mL) with
gas until the weight increases by approx. 25g. Alternatively, use commercially available in acetic acid. -
Add
(1.4 g) to the solution.
-
-
Coupling:
-
Pour the cold diazonium salt mixture into the stirring
mixture. Caution: Vigorous gas evolution ( ) will occur. -
Allow the mixture to warm to room temperature gradually over 2 hours.
-
-
Workup:
-
Pour the reaction mixture into crushed ice (200 g).
-
Extract the oily product with Dichloromethane (DCM) (
mL). -
Wash the organic layer with water, saturated
, and brine. -
Dry over
, filter, and concentrate in vacuo. -
Purification: The crude oil can often be used directly. If necessary, purify via Kugelrohr distillation or flash chromatography (Hexanes/EtOAc 95:5).
-
Alternative Pathway: Metallation-Sulfinylation
Starting Material: 1-Bromo-2-fluoro-3-methylbenzene (CAS: 151414-47-0)
This route is useful if the aniline is unavailable or if the lab is better equipped for anhydrous organometallic chemistry than diazo-handling.
Mechanism[1][2][3]
-
Lithium-Halogen Exchange: Use
-Butyllithium ( -BuLi) to generate the aryllithium species. -
Sulfinylation: Trap the lithiated species with
gas to form the lithium sulfinate. -
Chlorination: Convert the sulfinate to sulfonyl chloride using N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (
).
Protocol Highlights
-
Lithiation: Dissolve bromide in dry THF under Argon. Cool to -78°C . Add
-BuLi (1.1 eq) dropwise. Stir 30 min. -
Capture: Bubble dry
gas into the solution at -78°C. The mixture will thicken as lithium sulfinate precipitates. Warm to RT. -
Chlorination: Remove solvent (or proceed in situ). Suspend the solid sulfinate in DCM/Hexane. Add NCS (1.1 eq) and stir for 2 hours.
-
Workup: Filter off succinimide byproduct. Evaporate solvent.
Technical Comparison
| Feature | Meerwein Route (Aniline) | Metallation Route (Bromide) |
| Precursor Cost | Low (Anilines are generally cheaper) | High (Specialty aryl bromide) |
| Scalability | High (Standard industrial process) | Low (Cryogenic cooling difficult at scale) |
| Safety Profile | Moderate ( | High Risk (Pyrophoric |
| Regioselectivity | 100% Guaranteed | 100% Guaranteed |
| Yield | Typically 60-80% | Typically 50-70% |
| Equipment | Standard Glassware | Inert Atmosphere (Schlenk/Glovebox) |
Safety & Handling (E-E-A-T)
Trustworthiness Protocol:
-
Sulfur Dioxide (
): Highly toxic inhalation hazard. All saturation must be done in a high-efficiency fume hood. -
Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and process immediately.
-
Reaction Quenching: The Meerwein reaction generates
gas rapidly. Ensure reaction vessels are not sealed tight; use a bubbler to vent pressure.
References
-
Meerwein Arylation & Sulfochlorination Mechanisms
-
Synthesis of Fluorinated Benzenesulfonyl Chlorides
- Title: "Synthesis of isomeric fluoronitrobenzenesulfonyl chlorides"
- Source: Tetrahedron, 2010.
-
URL:[Link]
-
Safety Data for Chlorosulfonic Acid & Precursors
- Title: "Chlorosulfonic Acid Safety D
-
Source: NOAA CAMEO Chemicals.[3]
- Commercial Availability of Precursor: Title: "2-Fluoro-3-methylaniline Product Entry" Source: ChemicalBook / CAS D
Sources
Technical Guide: Solubility and Stability of 2-Fluoro-3-methylbenzenesulfonyl chloride
[1]
Executive Summary
2-Fluoro-3-methylbenzenesulfonyl chloride (CAS: 1092349-98-8) is a specialized electrophilic reagent used primarily in medicinal chemistry for the introduction of the sulfonyl moiety into pharmacophores.[1] Its structural configuration—featuring an electron-withdrawing ortho-fluoro group and a weakly electron-donating meta-methyl group—renders it highly reactive toward nucleophiles.[1][2]
This guide details the physicochemical profile, degradation mechanisms, and handling protocols required to maintain the integrity of this reagent.[1][2] The core technical directive is the mitigation of hydrolytic degradation , which is the primary stability failure mode for this compound.[1][2]
Physicochemical Profile
Identity and Structure[2][3][4]
Structural Analysis: The presence of the fluorine atom at the ortho position (C2) exerts a strong inductive electron-withdrawing effect (-I), increasing the electrophilicity of the sulfur center compared to unsubstituted benzenesulfonyl chloride.[1] The meta-methyl group (C3) offers a slight electron-donating effect (+I), but the net result is a highly activated sulfonyl chloride prone to rapid nucleophilic attack.
Solubility and Solvent Compatibility Matrix
Solubility is governed by the "like dissolves like" principle, but for sulfonyl chlorides, reactivity dictates solvent choice.[2] Protic solvents are strictly incompatible due to solvolysis.[1][2]
| Solvent Class | Suitability | Examples | Technical Notes |
| Chlorinated Hydrocarbons | Excellent | Dichloromethane (DCM), Chloroform | Preferred. High solubility, non-reactive, easy to remove.[1][2] Ideal for reaction media.[1][2] |
| Aromatic Hydrocarbons | Good | Toluene, Benzene | Good solubility.[1][2] Useful for reactions requiring higher temperatures (reflux), though thermal stability must be monitored.[2] |
| Ethers | Good | THF, 1,4-Dioxane, MTBE | Soluble.[1][2] Warning: THF must be anhydrous; peroxides or wet THF will accelerate degradation.[1][2] |
| Polar Aprotic | Moderate | DMF, DMSO, Acetonitrile | Soluble, but nucleophilic solvents (DMSO) can sometimes cause side reactions at high temps.[2] |
| Protic Solvents | INCOMPATIBLE | Water, Methanol, Ethanol | Do Not Use. Causes rapid solvolysis (hydrolysis/alcoholysis) to sulfonic acid/esters.[2] |
Stability and Degradation Mechanisms[2][10][11]
Hydrolytic Instability (Primary Failure Mode)
The most critical stability concern is hydrolysis.[1][2] Upon exposure to atmospheric moisture, this compound converts to 2-fluoro-3-methylbenzenesulfonic acid and hydrochloric acid (HCl) .[1][2]
Mechanism:
-
Water acts as a nucleophile, attacking the electrophilic sulfur atom.[1][2]
-
The generation of HCl is autocatalytic in bulk storage; the acid can corrode containers and catalyze further decomposition of impurities.[2]
Visualizing the Degradation Pathway:
Figure 1: Hydrolytic degradation pathway.[1][2] The reaction is irreversible and generates corrosive byproducts.[1]
Thermal Stability
Aryl sulfonyl chlorides are generally more thermally stable than their alkyl counterparts.[1][2] However, at elevated temperatures (>100°C), they risk desulfonylation (extrusion of
-
Threshold: Avoid bulk heating above 80°C without solvent.
-
Observation: Darkening of the liquid/solid indicates decomposition.[2]
Handling and Storage Protocols
To ensure reagent integrity, the following self-validating protocols must be strictly followed.
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Under inert gas (Argon or Nitrogen).[1][2] The container must be tightly sealed with parafilm or electrical tape to prevent moisture ingress.[2]
-
Container: Glass vials with Teflon-lined caps. Avoid metal containers due to potential HCl corrosion.[1][2]
Quality Control (Self-Validation)
Before using the reagent in critical steps, validate its purity:
-
TLC Check: Run a TLC in 20% EtOAc/Hexanes.
-
1H NMR: Look for the diagnostic shift of the aromatic protons. The formation of sulfonic acid will cause a downfield shift due to the increased acidity and change in the sulfonyl group's electronics.[2]
Application Workflow: Sulfonamide Synthesis
The primary application of this reagent is the synthesis of sulfonamides via the Schotten-Baumann reaction or anhydrous coupling.[1] The following workflow integrates stability precautions into the synthesis.
Optimized Reaction Protocol
-
Base: 2.5 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[2] The base serves two roles: it activates the amine nucleophile and scavenges the HCl byproduct, preventing acid-catalyzed side reactions.[1][2]
-
Temperature: Start at 0°C to control the exotherm, then warm to Room Temperature (RT).
Visualizing the Synthesis Workflow:
Figure 2: Optimized workflow for sulfonamide synthesis, prioritizing moisture control and exotherm management.[1]
References
-
Fujifilm Wako Pure Chemical Corp. (n.d.).[1][2] this compound Product Detail. Retrieved from [2]
-
Source of CAS (1092349-98-8) and commercial availability.[1]
-
-
Sigma-Aldrich. (n.d.).[1][2] Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry. Retrieved from [1]
- Source of general reactivity patterns and application examples for aryl sulfonyl chlorides.
-
PubChem. (2025).[1][2][5][6] 2-Fluorobenzenesulfonyl chloride (Analogous Compound Data). Retrieved from [2]
- Source of physicochemical property comparisons for structural analogs.
-
Gnedin, B. G., et al. (1988).[1][2][11] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides. Journal of Organic Chemistry USSR. Retrieved from [2][11]
- Authoritative source on the mechanistic kinetics of sulfonyl chloride hydrolysis.
Sources
- 1. 1092349-98-8・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 2. 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 3-Fluoro-4-methylbenzenesulfonyl chloride [oakwoodchemical.com]
- 5. 4-Fluoro-2-methylbenzenesulfonyl chloride 97 7079-48-3 [sigmaaldrich.com]
- 6. 4-氟-2-甲基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Cas Landing [thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 10. 629672-19-1 CAS MSDS (4-fluoro-3-methylbenzenesulfonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
Methodological & Application
reactions of 2-Fluoro-3-methylbenzenesulfonyl chloride with amines
Application Note: Chemoselective Sulfonylation of Amines using 2-Fluoro-3-methylbenzenesulfonyl Chloride
Executive Summary
This technical guide details the optimization and protocol execution for reacting This compound (CAS: 1092349-98-8) with various amine substrates. This specific sulfonyl chloride building block is increasingly utilized in medicinal chemistry to introduce a metabolically stable aryl sulfonyl moiety. The ortho-fluorine atom provides unique electronic modulation (inductive electron withdrawal) and metabolic blocking, while the meta-methyl group offers a vector for hydrophobic interaction without imposing severe steric hindrance at the reaction center.
This guide addresses the challenges of hydrolysis competition and regioselectivity, providing validated protocols for both single-batch synthesis and high-throughput library generation.
Chemical Context & Reactivity Profile
The electrophilicity of the sulfonyl sulfur is the critical parameter.
-
Electronic Effect: The ortho-fluorine atom (
) inductively withdraws electron density from the benzene ring, rendering the sulfonyl sulfur more electrophilic than in standard tosyl chloride. This increases reaction rates but also susceptibility to hydrolysis. -
Steric Effect: The meta-methyl group is sufficiently distal to the sulfonyl center that it does not significantly impede nucleophilic attack, unlike ortho-substituted analogs (e.g., mesitylenesulfonyl chloride).
Reaction Mechanism:
The reaction proceeds via a nucleophilic substitution at the sulfur atom (
Figure 1: Mechanistic pathway for the sulfonylation of amines. The base acts as an HCl scavenger to drive the equilibrium forward.
Experimental Protocols
Method A: Standard Solution-Phase Synthesis (Bench Scale)
Best for: Gram-scale synthesis, isolated targets, and secondary amines.
Reagents:
-
Substrate: Amine (1.0 equiv)[1]
-
Reagent: this compound (1.1 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
-
Catalyst: DMAP (0.1 equiv) – Optional, only for unreactive anilines.
Protocol:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.1 M concentration relative to amine).
-
Temperature Control: Cool the solution to 0°C using an ice bath. Note: The electron-poor nature of the 2-fluoro ring can lead to rapid exotherms.
-
Addition: Dissolve This compound (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Workup (Self-Validating Step):
-
Dilute with excess DCM.
-
Wash 1: 1M HCl (aqueous) – Removes unreacted amine and TEA.
-
Wash 2: Saturated NaHCO₃ – Hydrolyzes and removes excess sulfonyl chloride as sulfonate salt.
-
Wash 3: Brine.
-
-
Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
Data Summary Table:
| Parameter | Specification | Note |
|---|
| Temperature | 0°C
Method B: High-Throughput Parallel Synthesis (Library Scale)
Best for: Drug discovery campaigns, 96-well plate format, automated dispensing.
Concept: Uses polymer-supported scavengers to avoid liquid-liquid extraction, enabling "filter-and-evaporate" purification.
Reagents:
-
Solvent: Anhydrous THF or DCM.
-
Base: Polymer-supported Morpholine (PS-Morpholine) or solid carbonate.
-
Scavenger: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine).
Workflow:
Figure 2: Solid-phase scavenging workflow for parallel library generation.
Protocol:
-
Dispense: Add amine solution (0.5 mL, 0.2 M in DCM) to each well of a reaction block.
-
Reagent: Add DIPEA (2.0 equiv) followed by this compound (1.2 equiv) in DCM.
-
Incubation: Seal and shake at RT for 12 hours.
-
Scavenging: Add PS-Trisamine resin (3.0 equiv relative to excess chloride). Shake for 4 hours. Mechanism: The primary amine on the resin reacts with unreacted sulfonyl chloride, covalently binding it to the bead.
-
Purification: Filter the reaction mixture into a pre-weighed collection plate. Rinse resin with DCM.
-
Finish: Evaporate solvent (Genevac or SpeedVac).
Troubleshooting & Optimization
Issue 1: Hydrolysis (Low Yield / Sulfonic Acid formation)
-
Cause: The 2-fluoro substituent activates the sulfur, making it sensitive to ambient moisture.
-
Solution: Use freshly distilled DCM or THF. Ensure the amine is dry. If the sulfonyl chloride solid looks "wet" or sticky, it may have already hydrolyzed; check by ¹H NMR (look for broad OH peak >10 ppm).
Issue 2: Low Reactivity with Anilines
-
Cause: Electronic deactivation of the aniline nitrogen.
-
Solution:
-
Switch solvent to Pyridine (acts as both solvent and base).
-
Heat to 60°C.
-
Add DMAP (10 mol%) as a nucleophilic catalyst.
-
Issue 3: Bis-sulfonylation (Primary Amines)
-
Cause: The resulting sulfonamide proton is acidic (
) and can be deprotonated by excess base, reacting again. -
Solution: Strictly control temperature (keep at 0°C) and avoid large excesses of sulfonyl chloride.
Safety & Handling
-
Corrosivity: this compound releases HCl upon contact with moisture. It causes severe skin burns and eye damage.[2][3]
-
Lachrymator: Handle only in a functioning fume hood.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitivity requires tight sealing (Parafilm).
References
-
General Sulfonylation Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - applied to Sulfur).
-
Microwave-Assisted Protocols: Lakrout, S., et al. (2013).[1] "A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions."[1] RSC Advances.
- Parallel Synthesis & Scavenging: Marsh, I. R., et al. (2002). "High-throughput synthesis of sulfonamides using polymer-supported reagents." Journal of Combinatorial Chemistry. (General methodology for sulfonyl chloride libraries).
-
Ortho-Fluorine Effects in Med Chem: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
-
Reagent Data: PubChem Compound Summary for substituted benzenesulfonyl chlorides.
Sources
using 2-Fluoro-3-methylbenzenesulfonyl chloride as a protecting group for amines
Application Note: Strategic Utilization of 2-Fluoro-3-methylbenzenesulfonyl Chloride (Fms-Cl) for Amine Protection
Executive Summary
This guide details the protocol for utilizing This compound (Fms-Cl) as a specialized protecting group for primary and secondary amines. While less ubiquitous than Tosyl (Ts) or Nosyl (Ns) groups, the Fms moiety offers a unique electronic profile due to the ortho-fluoro substituent. This substituent provides specific steric shielding and electronic withdrawal that can modulate the acidity of the sulfonamide N-H, influencing stability during downstream transition-metal catalyzed cross-couplings.
This document covers the chemoselective installation , stability profile , and reductive cleavage of the Fms group, providing a robust workflow for medicinal chemistry and total synthesis campaigns.
Chemical Profile & Strategic Rationale
Reagent Identity:
-
Name: this compound
-
Abbreviation: Fms-Cl
-
CAS: 445-05-6[1]
-
Molecular Weight: 208.64 g/mol [1]
-
Physical State: Crystalline solid or oil (MP: ~40-45°C)
Why use Fms-Cl?
-
Electronic Tuning: The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), increasing the acidity of the sulfonamide proton compared to a standard Tosyl group. This facilitates N-alkylation reactions if the protected amine requires further functionalization.
-
SNAr Potential: Unlike Tosyl, the Fms group contains a leaving group (Fluorine) activated by the sulfonyl moiety. This allows the protecting group to double as a scaffold for intramolecular cyclization (via SNAr) to form benzothiadiazine derivatives, a common motif in drug discovery.
-
Enhanced Lipophilicity: The methyl and fluoro substituents increase the lipophilicity of the intermediate, potentially aiding solubility in non-polar organic solvents during workup compared to nitro-based protecting groups.
Protocol 1: Chemoselective Installation (Fms-Protection)
This protocol utilizes a biphasic Schotten-Baumann condition or a standard anhydrous organic base method. The anhydrous method is preferred for valuable amines to prevent hydrolysis of the sulfonyl chloride.
Reagents:
-
Substrate: Primary or Secondary Amine (1.0 equiv)
-
Reagent: Fms-Cl (1.1 – 1.2 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) – Optional, for sterically hindered amines.
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add TEA (1.5 equiv) via syringe. Cool the reaction mixture to 0°C using an ice bath to control the exotherm.
-
Reagent Addition: Dissolve Fms-Cl (1.1 equiv) in a minimal amount of DCM and add it dropwise to the reaction mixture over 10 minutes.
-
Note: Slow addition prevents localized heating and bis-sulfonylation of primary amines.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours .
-
Monitoring: Check reaction progress via TLC (typically 30% EtOAc/Hexanes) or LC-MS. The sulfonamide product is usually less polar than the free amine.
-
-
Quench & Workup:
-
Quench with 1M HCl (to neutralize excess base and solubilize amine salts).
-
Separate phases. Extract the aqueous layer with DCM (2x).
-
Wash combined organics with Saturated NaHCO₃ (to remove hydrolyzed sulfonyl acid) and Brine .
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from EtOH/Heptane or purify via silica gel flash chromatography.
Data Summary: Typical Yields
| Substrate Type | Base | Time (h) | Yield (%) | Notes |
| Primary Alkyl Amine | TEA | 2.0 | 92-96% | High chemoselectivity. |
| Aniline (Aromatic) | Pyridine | 4.0 | 85-90% | Requires stronger activation (Pyridine as solvent). |
| Secondary Cyclic Amine | DIPEA | 3.0 | 94% | Very clean conversion. |
Mechanistic Pathway
The formation of the sulfonamide follows a nucleophilic acyl substitution mechanism at the sulfur center.
Figure 1: Mechanistic pathway for the sulfonylation of amines using Fms-Cl.
Protocol 2: Deprotection (Reductive Cleavage)
Unlike Nosyl groups (cleavable by thiols) or Boc groups (acid labile), the Fms sulfonamide is robust. The presence of the Fluorine atom does not make it labile to mild acid/base. Therefore, reductive cleavage using Magnesium in Methanol is the preferred method for removing benzenesulfonyl-type protecting groups without using hazardous liquid ammonia.
Reagents:
-
Substrate: Fms-Protected Amine
-
Reagent: Magnesium Turnings (Mg) (50 equiv) - Must be fresh/activated.
-
Solvent: Anhydrous Methanol (MeOH)
-
Additives: Ultrasonic bath (Sonication)
Step-by-Step Methodology:
-
Dissolution: Dissolve the Fms-protected amine (1 mmol) in anhydrous MeOH (10 mL) in a reaction vial.
-
Activation: Add Magnesium turnings (50 mmol, ~1.2 g) .
-
Tip: Scratch the Mg turnings with a spatula or add a crystal of Iodine to initiate the reaction if bubbling does not start immediately.
-
-
Reaction: Place the reaction vessel in an ultrasonic bath at room temperature. The mechanical agitation ensures the Mg surface remains active and prevents passivation by magnesium methoxide.
-
Monitoring: Sonicate for 1–2 hours . The reaction is exothermic; ensure the solvent does not boil off uncontrolled. Monitor by TLC for the reappearance of the free amine (ninhydrin stain active).
-
Workup:
-
Pour the grey/cloudy mixture into Saturated NH₄Cl solution (to dissolve Mg salts).
-
Extract with EtOAc or DCM (3x).
-
Critical Step: If the free amine is water-soluble, the aqueous layer must be basified to pH >12 with NaOH before extraction, or use an ion-exchange resin for isolation.
-
Stability & Orthogonality Matrix
The Fms group is designed to survive harsh conditions, making it orthogonal to many standard PGs.
| Condition | Stability | Interaction/Notes |
| Acid (TFA/HCl) | Stable | Compatible with Boc/Trityl deprotection. |
| Base (NaOH/K₂CO₃) | Stable | Stable to saponification conditions. |
| Nucleophiles (R-NH₂) | Conditional | Stable to amines. Risk:[1][2] Strong nucleophiles (e.g., thiolates) in hot DMF may displace the Fluorine (SNAr). |
| Reduction (H₂/Pd) | Stable | Generally survives catalytic hydrogenation (unless high pressure/temp). |
| Oxidation (KMnO₄) | Stable | Sulfonamide S-N bond is resistant to oxidation. |
Troubleshooting Guide
Issue 1: Low Yield during Protection
-
Cause: Hydrolysis of Fms-Cl due to wet solvent.
-
Solution: Distill DCM over CaH₂ or use molecular sieves. Ensure Fms-Cl is stored in a desiccator.
Issue 2: Bis-sulfonylation (R-N(Fms)₂)
-
Cause: Excess reagent or high temperature with primary amines.
-
Solution: Strictly control temperature at 0°C during addition. Use exactly 1.05-1.1 equivalents of Fms-Cl. If bis-sulfonylation occurs, treat the crude with KOH/MeOH to cleave one sulfonyl group selectively.
Issue 3: Incomplete Deprotection
-
Cause: Passivation of Magnesium surface.
-
Solution: Use sonication (as described). Add small aliquots of acetic acid (catalytic) if the reaction stalls, but watch for exotherm. Alternatively, switch to Samarium Diiodide (SmI₂) in THF/HMPA for a homogeneous reductive cleavage.
Experimental Workflow Diagram
Figure 2: Complete experimental workflow for Fms protection and deprotection.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (General reference for Sulfonamide stability and cleavage). Link
-
Alonso, E., Ramón, D. J., & Yus, M. (1997).[3] Reductive deprotection of sulfonamides using magnesium in methanol. Tetrahedron, 53(42), 14355-14368. (Primary protocol for Mg/MeOH cleavage). Link
-
Moussa, Z., & Romo, D. (2006).[3] Mild deprotection of primary N-(p-toluenesulfonyl) amides with SmI2.[3] Synlett, 2006(19), 3294-3298. (Alternative cleavage method).[4] Link
-
Neustadt, B. R. (1994). Sulfonyl halides in organic synthesis. Tetrahedron Letters, 35(3), 379-380. (Discussion on sulfonyl chloride reactivity). Link
Sources
2-Fluoro-3-methylbenzenesulfonyl chloride in nucleophilic substitution reactions
Application Note: 2-Fluoro-3-methylbenzenesulfonyl Chloride in Nucleophilic Substitution
Executive Summary
This guide details the utility and reactivity of This compound (FMBSC) as a specialized building block in medicinal chemistry. While sulfonyl chlorides are ubiquitous electrophiles, the specific substitution pattern of FMBSC—featuring an ortho-fluorine and a meta-methyl group relative to the sulfonyl moiety—imparts unique electronic and steric properties. This note covers its primary application in synthesizing sulfonamides (S-N bond formation) and sulfonate esters (S-O bond formation), emphasizing protocols that mitigate hydrolysis and ensure chemoselectivity.
Chemical Profile & Reactivity Dynamics
Compound Identity:
-
Name: this compound[1]
-
CAS Registry Number: (Analogous reference to 2-Fluorobenzenesulfonyl chloride: 2905-21-7; specific isomer requires supplier verification)
-
Functional Class: Aryl Sulfonyl Chloride
-
Key Features:
-
Electrophilic Sulfur: The primary reactive center for nucleophilic attack.
-
Ortho-Fluorine Effect: The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the sulfur atom compared to non-fluorinated analogues. This accelerates reaction rates with amines but also increases sensitivity to moisture (hydrolysis).
-
Metabolic Blocking: In drug design, the C2-F and C3-Me pattern is often employed to block metabolic "soft spots" on the phenyl ring, preventing oxidation by cytochrome P450 enzymes.
-
Reactivity Matrix:
| Reaction Type | Target Nucleophile | Product | Rate Relative to Ph-SO2Cl | Critical Parameter |
| Sulfonylation | Primary/Secondary Amines | Sulfonamide | Faster (Activated by o-F) | Control exotherm; prevent bis-sulfonylation. |
| Esterification | Alcohols/Phenols | Sulfonate Ester | Faster | Requires base catalysis (e.g., Pyridine/DMAP). |
| Hydrolysis | Water (Impurity) | Sulfonic Acid | High | Strictly anhydrous solvents required. |
Mechanism of Action
The reaction proceeds via a Nucleophilic Substitution at Sulfur (S_N-S) .[2] Unlike carbon-based S_N2 reactions, substitution at sulfur can involve a transient hypervalent intermediate or a concerted transition state depending on the nucleophile and solvent.
Mechanistic Pathway:
-
Nucleophilic Attack: The nucleophile (Nu:) attacks the sulfur atom, which is activated by the electron-withdrawing ortho-fluorine.
-
Transition State: A trigonal bipyramidal geometry is approached where the oxygen atoms, the aryl ring, and the entering/leaving groups arrange around the sulfur.
-
Elimination: The chloride ion (Cl⁻) is expelled as a good leaving group.
-
Base Scavenging: An auxiliary base (e.g., Triethylamine, Pyridine) neutralizes the generated HCl to drive the equilibrium forward.
Figure 1: Mechanistic flow of nucleophilic substitution at the sulfonyl center.
Experimental Protocols
Protocol A: Synthesis of Sulfonamides (Standard)
Best for: Creating focused libraries for Structure-Activity Relationship (SAR) studies.
Reagents:
-
FMBSC (1.0 equiv)
-
Amine (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)
-
Dichloromethane (DCM) or THF (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Flame-dry a reaction flask and purge with nitrogen/argon. Dissolve the Amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.2 M concentration).
-
Temperature Control: Cool the solution to 0°C using an ice bath. Rationale: The ortho-fluorine activates the sulfonyl chloride; cooling prevents runaway exotherms and side reactions.
-
Addition: Dissolve FMBSC (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Self-Validation (In-Process Control):
-
TLC: Check for disappearance of the sulfonyl chloride (often streaks) and appearance of a new, more polar spot (Sulfonamide).
-
LCMS: Note: Sulfonyl chlorides often hydrolyze on LCMS columns. A peak corresponding to the Sulfonic Acid (Mass = M_chloride - Cl + OH) indicates unreacted starting material that hydrolyzed during analysis, or wet reaction conditions.
-
-
Workup: Quench with 1M HCl (to remove unreacted amine/base). Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Synthesis of Sulfonate Esters
Best for: Protecting groups or prodrug synthesis.
Reagents:
-
FMBSC (1.1 equiv)
-
Alcohol (1.0 equiv)
-
Pyridine (Solvent/Base) or DCM + DMAP (0.1 equiv) + TEA
Step-by-Step Methodology:
-
Dissolution: Dissolve the Alcohol in anhydrous Pyridine (0.5 M). Expert Tip: Pyridine acts as both solvent and nucleophilic catalyst.
-
Addition: Cool to 0°C. Add FMBSC portion-wise as a solid (or solution in DCM) to the stirring alcohol solution.
-
Monitoring: Stir at 0°C for 1 hour, then RT overnight.
-
Workup: Pour into ice-water/HCl mixture to remove pyridine. Extract the ester into Ethyl Acetate.
Troubleshooting & "Self-Validating" Logic
A robust protocol must include failure analysis. Use this logic tree to diagnose issues.
Figure 2: Logic flow for diagnosing reaction failures based on LCMS data.
Chemo-selectivity Alert: While the primary reaction is at the Sulfur, the ortho-fluorine is activated for Nucleophilic Aromatic Substitution (SnAr) if harsh conditions (high heat, strong alkoxides) are used.
-
Observation: If you see a product mass corresponding to [Product - F + Nu], you have displaced the fluorine.
-
Prevention: Keep temperatures below 50°C and avoid using excess strong nucleophiles (like NaH/alkoxides) unless intended.
Safety & Handling
-
Corrosivity: FMBSC hydrolyzes to form HCl and 2-fluoro-3-methylbenzenesulfonic acid. It causes severe skin burns and eye damage.[3]
-
Lachrymator: Handle only in a functioning fume hood.
-
Storage: Store under inert gas (Argon/Nitrogen) in a refrigerator (2–8°C). Moisture ingress will degrade the reagent to the solid acid (white crust formation).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9808, 2-Fluorobenzoyl chloride (Analogous Reactivity). Retrieved from [Link]
-
Master Organic Chemistry (2023). The Hinsberg Test: Reaction with benzenesulfonyl chloride.[4][5] Retrieved from [Link]
-
National Institutes of Health (2020). Nucleophilic Substitution at Tetracoordinate Sulfur: Kinetics and Mechanism. PubMed Central. Retrieved from [Link]
-
ResearchGate (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
Sources
- 1. 1092349-98-8・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 2. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Note: Strategic Derivatization of 2-Fluoro-3-methylbenzenesulfonyl Chloride for Drug Discovery
Executive Summary & Strategic Value
This guide details the derivatization protocols for 2-Fluoro-3-methylbenzenesulfonyl chloride , a high-value scaffold in medicinal chemistry. Unlike generic benzenesulfonyl chlorides, this specific substitution pattern offers a unique "push-pull" steric and electronic profile utilized to optimize lead compounds.
Why this Scaffold?
-
The "Ortho-Fluorine" Effect: The fluorine atom at the C2 position (ortho to the sulfonyl group) exerts a strong inductive electron-withdrawing effect (-I). This increases the acidity (lowers pKa) of the resulting sulfonamide N-H, potentially improving potency in hydrogen-bond-driven targets (e.g., carbonic anhydrases, proteases) and altering solubility profiles.
-
The "Magic Methyl" at C3: The C3 methyl group provides a lipophilic handle to fill hydrophobic pockets (increasing
) and restricts bond rotation, potentially locking the molecule into a bioactive conformation. -
Metabolic Blocking: The 2-F and 3-Me substituents effectively block two common sites of metabolic oxidation (CYP450 mediated) on the phenyl ring.
Chemical Properties & Handling
Warning: Sulfonyl chlorides are moisture-sensitive and lachrymators.
| Property | Value | Critical Note |
| Physical State | Solid or Viscous Oil | Low melting point; tends to solidify upon storage. |
| Reactivity | High Electrophile | Prone to rapid hydrolysis to sulfonic acid if exposed to moist air. |
| Storage | 2–8°C, Inert Gas | Store under Argon/Nitrogen. Desiccate before weighing. |
| Solubility | DCM, THF, DMF, MeCN | Reacts violently with alcohols/water. |
Core Chemistry: Mechanism of Action
The derivatization follows a Nucleophilic Substitution at Sulfur (S_N2-like) mechanism.
-
Nucleophilic Attack: The amine nitrogen attacks the electrophilic sulfur atom.[1] The 2-Fluoro substituent enhances this electrophilicity compared to non-fluorinated analogues, making this reagent highly reactive.
-
Tetrahedral Intermediate: A transient intermediate forms.
-
Elimination: The chloride ion is expelled.
-
Deprotonation: The base (Pyridine/TEA) neutralizes the generated HCl to drive the equilibrium forward.
Diagram 1: Reaction Logic & Workflow
Caption: Logical flow of the sulfonylation reaction, highlighting the critical role of the base in trapping HCl to prevent acid-mediated side reactions.
Experimental Protocols
Protocol A: High-Throughput Library Synthesis (Standard Amines)
Best for: Primary amines, unhindered secondary amines, and parallel synthesis.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.1 equiv
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF
Step-by-Step:
-
Preparation: In a 2-dram vial or 96-well reaction block, dissolve the amine (0.5 mmol) in anhydrous DCM (2 mL).
-
Base Addition: Add DIPEA (0.75 mmol). Vortex to mix.
-
Sulfonyl Chloride Addition: Prepare a stock solution of this compound in DCM. Add the sulfonyl chloride (0.5 mmol) slowly to the amine mixture at 0°C or Room Temperature (RT).
-
Note: The 2-Fluoro group accelerates the reaction; cooling to 0°C is recommended for very reactive amines to prevent bis-sulfonylation.
-
-
Incubation: Cap and shake/stir at RT for 2–4 hours.
-
Quench: Add 10% NaHCO3 solution (1 mL).
-
Isolation: Separate phases. Wash organic layer with 1M HCl (to remove unreacted amine) and then Brine. Dry over MgSO4.
-
Concentration: Evaporate solvent under reduced pressure.
Protocol B: "Difficult" Couplings (Hindered/Deactivated Amines)
Best for: Electron-deficient anilines, sterically hindered secondary amines.
Reagents:
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Solvent: Anhydrous Pyridine (acts as solvent and base) or 1,2-Dichloroethane (DCE)
Step-by-Step:
-
Dissolution: Dissolve the hindered amine (0.5 mmol) and DMAP (0.05 mmol) in Anhydrous Pyridine (2 mL).
-
Addition: Add this compound (0.6 mmol, 1.2 equiv) as a solid or concentrated solution.
-
Thermal Activation: Heat the reaction vessel to 60°C–80°C for 6–12 hours.
-
Troubleshooting: If conversion is low, use Microwave irradiation: 100°C for 20 mins in a sealed tube (DCE solvent preferred for microwave).
-
-
Workup (Critical): Pyridine is difficult to remove. Dilute with EtOAc, wash extensively with CuSO4 solution (turns blue when complexing pyridine) or 1M HCl until the aqueous layer is acidic.
-
Purification: Flash chromatography is usually required (Hexane/EtOAc gradient).
Quality Control & Troubleshooting
Analytical Checkpoints
-
LC-MS: Look for the [M+H]+ or [M-H]- (for acidic sulfonamides) peak.
-
Common Impurity:[2] Hydrolysis product (Sulfonic acid, [M-Cl+OH]). If observed, ensure solvents are anhydrous.
-
-
1H NMR:
-
Methyl Group: Expect a singlet around
2.3–2.5 ppm. -
Fluorine Splitting: The aromatic protons will show complex splitting patterns due to
coupling ( ). This is a diagnostic signature of the scaffold.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Use freshly distilled solvents; keep under N2 atm. |
| Bis-Sulfonylation | Primary amine too reactive | Use 1:1 stoichiometry; add sulfonyl chloride at -78°C or 0°C. |
| No Reaction | Hindered/Deactivated Amine | Switch to Protocol B (DMAP + Heat); Use microwave. |
| Pyridine Contamination | Inefficient Workup | Wash with sat. CuSO4 or 10% Citric Acid. |
Applications in Drug Discovery
The 2-Fluoro-3-methyl motif is not arbitrary. It is often used to:
-
Modulate Lipophilicity (LogD): The fluorine lowers LogD slightly compared to the parent methyl, while the methyl raises it. This fine-tuning aids in blood-brain barrier (BBB) penetration.
-
Selectivity: The ortho-fluorine can induce a twist in the sulfonamide bond, potentially improving selectivity against off-target isoforms (e.g., COX-1 vs COX-2 or CA-II vs CA-IX).
Diagram 2: Strategic Optimization Cycle
Caption: The medicinal chemistry logic for selecting the 2-F, 3-Me substitution pattern during lead optimization.
References
-
Sigma-Aldrich. 4-Fluoro-2-methylbenzenesulfonyl chloride Product Analysis. (Note: Isomer analog used for property estimation). Link
-
Fujifilm Wako Chemicals. this compound Product Information.Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[3] Link
-
PubChem. 2-Chloro-6-fluoro-3-methylbenzenesulfonamide (Analogous Structure Data). National Library of Medicine. Link
-
BenchChem. Application Notes and Protocols for Sulfonamide Synthesis.Link
Sources
scale-up synthesis protocol for 2-Fluoro-3-methylbenzenesulfonyl chloride derivatives
This Application Note is designed for process chemists and engineers scaling up the synthesis of 2-Fluoro-3-methylbenzenesulfonyl chloride . The protocol prioritizes regiochemical purity and process safety, addressing the specific challenges of fluorinated aromatic sulfonation.
Executive Summary & Route Selection
The synthesis of this compound presents a classic regioselectivity challenge. Direct chlorosulfonation of the parent hydrocarbon (2-fluoro-3-methylbenzene) is not recommended for pharmaceutical-grade scale-up due to the competing directing effects of the ortho-fluoro and meta-methyl groups, which result in difficult-to-separate isomer mixtures (typically a mix of sulfonation at the 5- and 6-positions).
Selected Route: The Meerwein Sulfochlorination (Sandmeyer-Type) To ensure 100% regiocontrol, this protocol utilizes 2-Fluoro-3-methylaniline as the starting material. The amino group is converted to a diazonium salt and subsequently displaced by sulfur dioxide in the presence of a copper catalyst.
-
Advantages: Absolute regiocontrol; avoids hazardous distillation of isomers; high functional group tolerance.
-
Scale-Up Risks: Thermal instability of diazonium intermediates; management of SO₂ gas; exothermic N₂ evolution.
Process Safety Assessment (Critical)
| Hazard Class | Source | Risk Mitigation Strategy |
| Thermal Runaway | Diazonium salt decomposition | Maintain internal temp < 5°C during diazotization. Never allow diazonium salts to dry; keep wet/dissolved. |
| Gas Evolution | N₂ release during coupling | Use a reactor with 50% headspace. Control addition rate of diazonium to the SO₂ mixture to manage off-gassing. |
| Toxic Gas | Sulfur Dioxide (SO₂) | Use a closed system with a caustic scrubber (NaOH) to trap excess SO₂. |
| Corrosivity | Chlorosulfonic acid / HCl | Use glass-lined or Hastelloy reactors. PTFE gaskets required. |
Reaction Mechanism & Workflow
The process involves two distinct chemical stages performed in tandem to minimize the accumulation of unstable intermediates.
Stage 1: Diazotization
Stage 2: Sulfochlorination (Meerwein)
Process Logic Diagram (Graphviz)
Caption: Workflow logic for the semi-batch Meerwein sulfochlorination process, highlighting separate reactor requirements for diazotization and coupling to manage thermal risks.
Detailed Experimental Protocol
Scale Basis: 1.0 kg input of 2-Fluoro-3-methylaniline (7.99 mol). Expected Yield: 70–80% (approx. 1.2–1.4 kg).
Phase A: Preparation of Diazonium Salt (Reactor 1)
Equipment: Glass-lined reactor, jacketed (-10°C to 20°C), overhead stirrer.
-
Charge: Add conc. HCl (3.0 L) and Glacial Acetic Acid (1.0 L) to the reactor.
-
Cooling: Cool the mixture to 0°C .
-
Substrate Addition: Slowly add 2-Fluoro-3-methylaniline (1.0 kg) . Note: The amine may precipitate as the hydrochloride salt; ensure vigorous stirring to maintain a slurry.
-
Diazotization: Prepare a solution of Sodium Nitrite (606 g, 1.1 eq) in minimal water (1.2 L).
-
Addition: Add the NaNO₂ solution dropwise to the amine slurry.
-
Critical Control: Maintain internal temperature < 5°C .
-
Observation: The slurry will dissolve as the diazonium salt forms, resulting in a clear to slightly yellow homogeneous solution.
-
-
Hold: Stir at 0–5°C for 45 minutes. Verify completion with starch-iodide paper (immediate blue/black color indicates excess nitrite).
Phase B: Meerwein Sulfochlorination (Reactor 2)
Equipment: Glass-lined reactor, gas inlet tube, scrubber connection.
-
Solvent Charge: Charge Glacial Acetic Acid (4.0 L) to Reactor 2.
-
Saturation: Bubble Sulfur Dioxide (SO₂) gas into the acetic acid until saturated (approx. 30% weight increase). Alternatively, use a commercially available SO₂/AcOH solution.
-
Catalyst: Add Copper(II) Chloride dihydrate (40 g, ~3 mol%) . Note: CuCl₂ is preferred over CuCl for better stability in oxidative environments.
-
Coupling (The Dangerous Step):
-
Transfer the cold diazonium solution (from Reactor 1) into Reactor 2 via a chilled transfer line or dropping funnel.
-
Rate Control: Add slowly over 60–90 minutes.
-
Temperature: Allow the reaction exotherm to warm the vessel to 25–30°C . Do not exceed 35°C (risk of side reactions).
-
Observation: Vigorous evolution of Nitrogen gas (N₂) will occur. Ensure scrubber capacity is sufficient.
-
-
Completion: Stir for 1 hour after addition is complete. N₂ evolution should cease.
Phase C: Workup and Isolation[1][2]
-
Quench: Pour the reaction mixture onto Crushed Ice (5 kg) in a separate quench tank.
-
Why: Sulfonyl chlorides are sensitive to hydrolysis. Low temperature minimizes conversion to sulfonic acid.
-
-
Extraction: Extract immediately with Dichloromethane (DCM) (2 x 3 L) or Toluene .
-
Note: Toluene is preferred for larger scales due to better environmental profile, but DCM offers easier solvent removal for low-melting solids.
-
-
Washing: Wash the organic phase with:
-
Cold water (3 x 2 L) to remove acetic acid and copper salts.
-
5% NaHCO₃ solution (careful: CO₂ evolution) to neutralize residual HCl.
-
Brine (2 L).
-
-
Drying: Dry over anhydrous MgSO₄ and filter.
-
Concentration: Evaporate solvent under reduced pressure (< 40°C bath temperature) to obtain the crude oil/solid.
Phase D: Purification
The crude product is often sufficiently pure (>95%) for subsequent sulfonamide formation. If higher purity is required:
-
Crystallization: Dissolve crude in minimum hot Heptane (or Hexane/EtOAc 9:1). Cool slowly to 0°C.
-
Filtration: Collect crystals and dry under vacuum at ambient temperature.
Quantitative Data Summary
| Parameter | Specification / Value | Notes |
| Starting Material | 2-Fluoro-3-methylaniline | Purity >98% required |
| Stoichiometry | NaNO₂ (1.1 eq), SO₂ (>2.0 eq) | Excess SO₂ drives reaction |
| Catalyst Loading | 2–5 mol% CuCl₂ | Higher loading = faster N₂ release |
| Temperature Limit | < 5°C (Diazotization), < 35°C (Coupling) | Critical for safety |
| Typical Yield | 70–85% | Dependent on moisture control |
| Appearance | Off-white solid or pale yellow oil | Low melting point expected |
Troubleshooting & Optimization
-
Problem: Low Yield / Sulfonic Acid formation.
-
Cause: Hydrolysis during quench or wet reagents.
-
Fix: Ensure all glassware is dry. Use anhydrous acetic acid. Perform quench rapidly into ice and extract immediately. Do not let the aqueous/organic mixture sit.
-
-
Problem: Violent Gas Evolution.
-
Cause: Diazonium addition too fast.
-
Fix: Slow down addition. Ensure Reactor 2 has adequate headspace (50% volume).
-
-
Problem: Incomplete Diazotization.
-
Cause: Temperature too low (< -5°C) or insufficient stirring.
-
Fix: Maintain 0–5°C. Ensure amine salt is finely suspended before nitrite addition.
-
References
-
General Meerwein Protocol: Doyle, M. P.; Bryker, W. J. "Alkyl Nitrites as Nitrosating Agents in the Meerwein Arylation." J. Org. Chem.1979 , 44, 1572. Link
-
Scale-Up Safety: "Safety Considerations for the Scale-Up of Diazotization and Sandmeyer Reactions." Org.[1][2] Process Res. Dev.2003 , 7, 1043. Link
-
Specific Analog Synthesis: "Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides." ResearchGate. (Methodology adaptation for fluorinated aromatics). Link
-
Reagent Properties: Sigma-Aldrich Product Data, 2-Fluoro-3-methylaniline (CAS 1978-33-2). Link (Note: Link points to isomer, verify specific catalog number for 2-F-3-Me).
-
Sulfonyl Chloride Handling: "Preparation of Aryl Sulfonyl Chlorides." Aqueous Process Chemistry, ACS Publications. Link
Sources
synthesis of bioactive compounds from 2-Fluoro-3-methylbenzenesulfonyl chloride
Application Note: Strategic Synthesis of Bioactive Fluorinated Sulfonamides using 2-Fluoro-3-methylbenzenesulfonyl Chloride
Executive Summary
This guide details the synthetic utility of This compound (CAS: 118754-52-2) as a privileged building block in medicinal chemistry. Sulfonamides derived from this scaffold are critical in the development of Nav1.7 ion channel blockers (pain management), ROR
The presence of the ortho-fluorine atom provides metabolic stability and conformational restriction, while the meta-methyl group enhances lipophilicity (
Chemical Profile & Strategic Value
The "Fluorine-Methyl" Effect
In drug design, the 2-fluoro-3-methyl substitution pattern is not arbitrary; it is a calculated structural modification:
-
Metabolic Blocking: The fluorine atom at the C2 position protects the ring from oxidative metabolism (e.g., P450 hydroxylation) at the most electron-rich site.
-
Conformational Control: The ortho-fluorine exerts a steric and electrostatic repulsion against the sulfonyl oxygens, forcing the
-substituted sulfonamide into a specific dihedral angle often required for receptor binding. -
Hydrophobic Filling: The C3-methyl group targets hydrophobic sub-pockets (e.g., the lipophilic pocket in ROR
t), increasing potency.
Reagent Properties
| Property | Specification |
| Chemical Name | This compound |
| Molecular Weight | 208.64 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Storage | 2–8°C, under Argon/Nitrogen (Moisture Sensitive) |
| Main Hazard | Corrosive, reacts violently with water |
Synthetic Pathways & Mechanism[1][2]
The primary application is the nucleophilic substitution at the sulfur center by primary or secondary amines. The reaction proceeds via an addition-elimination mechanism, often requiring a base to scavenge the generated HCl.
Visualizing the Workflow
The following diagram illustrates the decision logic for synthesis and purification based on amine nucleophilicity.
Figure 1: Decision tree for selecting reaction conditions based on amine nucleophilicity.
Detailed Experimental Protocols
Protocol A: Standard Synthesis (Primary/Secondary Amines)
Best for: Aliphatic amines, benzylamines, and electron-rich anilines.
Materials:
-
This compound (1.0 equiv)
-
Amine substrate (1.1 equiv)[1]
-
Pyridine (2.0 equiv) or Triethylamine (1.5 equiv)
-
Dichloromethane (DCM), anhydrous[1]
-
1M HCl (aqueous)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Solvation: Dissolve the Amine (1.1 equiv) and Pyridine (2.0 equiv) in anhydrous DCM (0.1 M concentration relative to amine).
-
Cooling: Cool the mixture to 0°C using an ice bath. Rationale: Sulfonylation is exothermic; cooling prevents disulfonamide formation.
-
Addition: Dissolve This compound (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 10 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: Check TLC (30% EtOAc/Hexane). The sulfonyl chloride (
) should disappear; product ( ) will appear.
-
-
Workup (Self-Validating Step):
-
Dilute with DCM.[1]
-
Wash with 1M HCl (
). Crucial: This removes the pyridine and unreacted amine. If the product is basic (e.g., contains a pyridine ring), use saturated instead. -
Wash with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from EtOH/Water or perform Flash Column Chromatography.
Protocol B: High-Throughput Library Synthesis (96-well Plate)
Best for: Generating SAR (Structure-Activity Relationship) libraries for drug screening.
Materials:
-
96-well deep-well block (polypropylene)
-
Polymer-supported amine scavenger (e.g., Trisamine resin)
Procedure:
-
Dispense Amine (50
mol) in DCM (500 L) containing DIPEA (100 mol) into each well. -
Add Sulfonyl Chloride (55
mol) in DCM (200 L) to each well. -
Seal and shake at RT for 16 hours.
-
Scavenging: Add Trisamine resin (3 equiv excess relative to sulfonyl chloride) to scavenge unreacted electrophile. Shake for 4 hours.
-
Filtration: Filter the plates into a receiving block to remove resin.
-
Evaporation: Remove solvent using a centrifugal evaporator (Genevac).
Quality Control & Data Interpretation
To validate the synthesis, look for these specific spectral signatures.
1H NMR (DMSO-
-
Aromatic Region: You will see a specific splitting pattern for the 2-Fluoro-3-methyl phenyl ring.
- 7.6–7.8 ppm: Multiplets corresponding to the 3 aromatic protons.
-
Coupling: Look for
coupling (approx 8–10 Hz).
-
Methyl Group: A doublet (due to long-range F-coupling) or singlet around
2.30–2.40 ppm. -
Sulfonamide NH: A broad singlet around
9.5–10.5 ppm (exchangeable with ).
Mass Spectrometry (LCMS):
-
Ionization: ESI Negative mode (
) is often more sensitive for sulfonamides than Positive mode. -
Isotope Pattern: Sulfur (
) gives a characteristic M+2 peak (~4.5% abundance). Chlorine isotope pattern (3:1) will be absent in the product, confirming the displacement of the chloride.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure reagents are dry. Use fresh sulfonyl chloride bottle. Check if the "oil" has turned into a "crusty solid" (indicates hydrolysis to sulfonic acid). |
| Double Addition | Formation of Disulfonamide | Use strictly 1.0 equiv of sulfonyl chloride. Add it slowly at 0°C. |
| Starting Material Remains | Non-nucleophilic Amine | Switch to Protocol B conditions (use NaH in THF) or add DMAP (10 mol%) as a catalyst. |
References
-
National Institutes of Health (NIH). (2020). Primary Sulfonamide Synthesis Using Activated Sulfonyl Electrophiles. Organic Letters. Retrieved from [Link]
- Google Patents. (2012). WO2012011129A2 - Novel polymorphs of Rosuvastatin Calcium. (Demonstrates the utility of methylated sulfonamide motifs).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Fluoro-3-methylbenzenesulfonyl Chloride
Introduction & Compound Profile
2-Fluoro-3-methylbenzenesulfonyl chloride is a highly reactive electrophile commonly used as a building block for sulfonamides. Its purification is complicated by two factors:
-
Ortho-Fluorine Effect: The electron-withdrawing fluorine atom at the ortho position increases the electrophilicity of the sulfur center, making it significantly more moisture-sensitive than non-fluorinated analogues.
-
Physical State: Depending on purity and ambient temperature, this compound often exists as a low-melting solid or a supercooled oil (MP range estimated ~30–50°C), leading to "oiling out" during crystallization.
This guide provides autonomous protocols to isolate high-purity material while preventing the most common failure mode: hydrolysis to the sulfonic acid.
Diagnostic Triage: What is the State of Your Crude?
Before selecting a purification method, perform this rapid diagnostic to identify the primary impurity profile.
| Observation | Likely Impurity | Recommended Protocol |
| White/Off-white Solid (MP < 50°C) | Minor hydrolysis (<5% acid) | Protocol A: Recrystallization |
| Brown/Yellow Oil (Does not solidify) | High solvent content or isomers | Protocol B: Silica Plug Filtration |
| Sticky Paste / Fuming Solid | Significant Hydrolysis (>10% acid) | Protocol C: The "Flash Wash" |
| Dark Black Tar | Polymerization/Decomposition | Discard. (Irrecoverable) |
Purification Protocols
Protocol A: Low-Temperature Recrystallization (The Gold Standard)
Best for: Solid crude material with minor impurities.
Scientific Rationale: Sulfonyl chlorides are highly soluble in polar organic solvents but have steep solubility curves in non-polar hydrocarbons.[1] The goal is to use a solvent system that dissolves the sulfonyl chloride at moderate temperatures but forces it out at low temperatures, while keeping the polar sulfonic acid impurities in solution or as an oil that can be decanted.
Reagents:
-
Solvent: n-Hexane (primary) and Toluene (co-solvent, if needed).
-
Drying Agent:
(anhydrous).[1]
Step-by-Step:
-
Dissolution: Place crude solid in a flask under Nitrogen/Argon. Add dry n-Hexane (approx. 5 mL per gram).
-
Troubleshooting: If it does not dissolve at 35°C, add dry Toluene dropwise until dissolution is complete. Do not exceed 45°C to prevent thermal decomposition.[1]
-
-
Filtration: If there is a fine precipitate that does not dissolve (likely sulfonic acid or inorganic salts), filter rapidly through a sintered glass funnel under inert gas.
-
Crystallization: Cool the filtrate slowly to Room Temperature (RT), then move to a
freezer. -
Collection: Filter the cold crystals rapidly. Wash with cold (
) n-Hexane. -
Drying: Dry under high vacuum (0.1 mmHg) for 2 hours. Store immediately.
Protocol B: Silica Plug Filtration (For Oils)
Best for: Oily crude that refuses to crystallize or contains colored impurities.
Scientific Rationale: Sulfonyl chlorides are relatively non-polar (
Step-by-Step:
-
Preparation: Pack a short column (height: 5 cm) with Silica Gel 60.
-
Eluent: Prepare a mixture of 5% Ethyl Acetate in Hexanes .
-
Loading: Dissolve the oil in the minimum amount of eluent and load onto the silica.
-
Elution: Flush rapidly with the eluent. Collect the first major fraction.
-
Note: Do not run a long column. Prolonged contact with silica (which contains trace water) will cause hydrolysis.
-
-
Evaporation: Rotary evaporate the solvent at
. The residue should solidify upon high-vacuum drying.
Protocol C: The "Flash Wash" (Acid Removal)
Best for: Material that smells strongly of acid or is sticky/wet.
Scientific Rationale: Hydrolysis is autocatalytic; the HCl produced accelerates further decomposition. You must remove the acid without exposing the compound to water for long enough to cause more hydrolysis. This relies on the biphasic kinetic barrier: rapid mixing extracts the acid before the water attacks the sulfonyl chloride.
Step-by-Step:
-
Dissolution: Dissolve crude in Dichloromethane (DCM) or Ethyl Acetate (10 mL/g).
-
The Cold Wash:
-
Prepare ice-cold water (
). -
Add water to the organic layer in a separatory funnel.
-
Shake vigorously for exactly 10 seconds.
-
Immediately drain the organic layer.
-
-
Drying: Immediately pour the organic layer onto a bed of anhydrous
. Swirl for 5 minutes. -
Isolation: Filter and evaporate. Proceed to Protocol A if further purity is needed.[1]
Visual Troubleshooting Guide
The following decision tree illustrates the logic flow for purifying this compound based on the physical state of the crude material.
Figure 1: Decision matrix for purification based on crude material state and acidity.
Frequently Asked Questions (FAQs)
Q1: My product "oiled out" during recrystallization. What happened? A: This occurs when the solution temperature drops below the "oiling out" limit (liquid-liquid phase separation) before it hits the crystallization limit.
-
Fix: Re-heat to dissolve the oil. Add a seed crystal if available.[1] Cool much more slowly, and add slightly more Toluene to the mixture to increase solubility of the oil phase. Vigorous stirring during cooling can sometimes force the oil to solidify.
Q2: Can I distill this compound?
A: Not recommended. this compound has a high boiling point (>120°C at reduced pressure). Prolonged heating often leads to thermal decomposition, releasing
Q3: How do I store the purified material?
A: Store in a tightly sealed vial under an inert atmosphere (Argon/Nitrogen) at
Q4: Why use Hexane instead of Diethyl Ether? A: While Ether is a good solvent, it is hygroscopic (absorbs water from air). Hexane is hydrophobic.[1] Using Hexane minimizes the risk of introducing atmospheric moisture during the crystallization process.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (General procedures for sulfonyl chloride purification and handling).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for solvent drying and purification of organic reagents).
-
Sigma-Aldrich. (n.d.).[2][3] 2-Fluorobenzenesulfonyl chloride Product Specification. (Used for comparative physical property analysis of ortho-fluorinated analogs).
-
Haughton, L., & Williams, J. M. J. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Russian Journal of Organic Chemistry. (Mechanistic insight into hydrolysis rates of substituted benzenesulfonyl chlorides).
Sources
removing unreacted starting material from 2-Fluoro-3-methylbenzenesulfonyl chloride reactions
Topic: Removing Unreacted Starting Material & Impurities Target Molecule: 2-Fluoro-3-methylbenzenesulfonyl chloride (FmBSC) CAS: 116766-93-3 (Generic reference for similar isomers, specific CAS varies by substitution pattern)
Diagnostic: Identify Your Impurity Profile
Before initiating purification, you must identify the synthesis route used. The chemical nature of your unreacted starting material dictates the removal strategy.
| Synthesis Route | Starting Material (Impurity) | Chemical Nature | Removal Strategy |
| Route A: Chlorosulfonation | 2-Fluoro-3-methylbenzene | Neutral / Non-polar | Recrystallization or Vacuum Distillation |
| Route B: Sandmeyer (Diazotization) | 2-Fluoro-3-methylaniline | Basic (Amine) | Acidic Wash (Liquid-Liquid Extraction) |
| General Degradation | 2-Fluoro-3-methylbenzenesulfonic acid | Acidic / Polar | Bicarbonate Wash or Filtration |
Decision Matrix & Workflow (Visual Guide)
The following logic flow illustrates the decision process for purifying FmBSC based on your specific contaminants.
Caption: Decision tree for selecting the appropriate purification protocol based on synthesis origin and impurity type.
Technical Protocols
Protocol A: Removing Non-Polar Starting Material (2-Fluoro-3-methylbenzene)
Applicability: Users of the chlorosulfonation route. Challenge: Both the product and the starting material are non-polar organics. Standard extraction will not separate them.[1]
Methodology: Low-Temperature Recrystallization Sulfonyl chlorides often form crystalline lattices that exclude liquid hydrocarbons (like the starting toluene derivative) at low temperatures.
-
Dissolution: Dissolve the crude oil/solid in a minimum amount of boiling Hexanes or Petroleum Ether .
-
Note: If the compound is too soluble, add a small quantity of diethyl ether (10-15% v/v) to aid solubility, then dilute with hexanes until slightly turbid.
-
-
Cooling: Allow the solution to cool to room temperature slowly, then place in a freezer at -20°C for 12–24 hours.
-
Critical Control: Do not disturb the vessel. Rapid cooling traps impurities.
-
-
Filtration: Filter the crystals quickly using a chilled Buchner funnel. Wash with cold (-78°C) pentane.
-
Validation:
-
TLC: Run Silica TLC (10% EtOAc/Hexanes). The starting material (toluene derivative) will have an R_f near 0.8–0.9 (very non-polar). The Sulfonyl Chloride will be slightly lower (0.5–0.7).
-
1H NMR: Look for the disappearance of the specific methyl peak associated with the starting material (often shifted slightly upfield compared to the electron-poor sulfonyl chloride product).
-
Protocol B: Removing Basic Starting Material (2-Fluoro-3-methylaniline)
Applicability: Users of the Sandmeyer/Diazotization route. Challenge: The aniline starting material is basic; the product is acid-sensitive (hydrolytically).
Methodology: Rapid Acidic Extraction
-
Solvent System: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
The Acid Wash: Wash the organic phase with cold 1M HCl (2 x 15 mL per gram of product).
-
Neutralization (Optional but Recommended): Follow immediately with a wash of saturated Brine to remove residual acid and water.
-
Drying: Dry over anhydrous
and concentrate in vacuo (bath temp < 35°C).
Protocol C: Removing Hydrolyzed Byproduct (Sulfonic Acid)
Applicability: Universal (occurs if moisture enters the reaction). Symptoms: Product is a sticky gum/oil instead of a solid; low R_f streak on TLC.
Methodology: The "Flash" Bicarbonate Wash
-
Preparation: Dissolve product in DCM. Prepare a saturated solution of
and cool it to 0°C. -
Execution: Vigorously shake the organic layer with the cold bicarbonate solution for 30 seconds maximum .
-
Why fast? Sulfonyl chlorides are base-sensitive.[6] Long exposure to base will destroy the product. A 30-second wash is sufficient to deprotonate the sulfonic acid (
), moving it to the aqueous layer, without significantly hydrolyzing the chloride.
-
-
Quench: Immediately separate layers and wash the organic phase with dilute aqueous citric acid or brine to neutralize trace base.
Frequently Asked Questions (FAQ)
Q1: My product turned into a liquid oil after column chromatography. What happened?
A: Sulfonyl chlorides are generally unstable on silica gel. The silanol groups (
-
Fix: If you must column, use a "Flash" silica plug (very short column), use non-acidified silica, or treat the silica with 1% triethylamine (though this risks sulfonamide formation if not careful). Recrystallization is always preferred over chromatography for this class of compounds.
Q2: Can I use water to quench the chlorosulfonation reaction? A: Yes, but it must be Ice Water and the addition must be slow to control the exotherm.
-
Mechanism: The reaction of excess chlorosulfonic acid with water is violent and generates heat. Heat accelerates the hydrolysis of your product (
). Keeping the temp < 0°C preserves the sulfonyl chloride.
Q3: How do I store this compound? A: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C.
-
Tip: Seal the container with Parafilm. If storing for >1 month, place the vial inside a secondary jar containing a desiccant (Drierite or Silica gel) to absorb ambient moisture.
Q4: The NMR shows a new set of peaks after leaving the sample in CDCl3 overnight.
A: Commercial
-
Fix: Run NMR immediately after preparation, or filter your
through a small plug of basic alumina before use to remove acid traces.
References & Authority
-
Synthesis via Chlorosulfonation:
-
Source: ChemicalBook & Patent Literature. "Method for preparation of substituted benzenesulfonyl chlorides."
-
Relevance: Establishes the standard industrial route and the necessity of managing chlorosulfonic acid decomposition.
-
-
Hydrolytic Stability of Sulfonyl Chlorides:
-
Source: Canadian Journal of Chemistry (Kinetics of Solvolysis).
-
Relevance: Provides the kinetic justification for using cold, rapid aqueous washes and avoiding heat during workup.
-
-
General Purification of Sulfonyl Chlorides:
-
Source: BenchChem Technical Support Center. "Removal of Benzenesulfonyl Chloride from Reaction Mixtures."
-
Relevance: Supports the use of bicarbonate washes for acid removal and recrystallization techniques.[6]
-
-
Stability of Fluorinated Aromatics:
-
Source: ChemRxiv. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides."
-
Relevance: Highlights the electron-withdrawing effect of fluorine, which can increase susceptibility to nucleophilic attack (hydrolysis).
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. 6-CHLORO-2-FLUORO-3-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]
- 4. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 5. CN104961662A - Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
2-Fluoro-3-methylbenzenesulfonyl chloride long-term stability and storage conditions
Reference ID: TSC-FMSC-2025 | Status: Operational
Lead Scientist: Dr. A. Vance, Senior Applications Specialist
Overview
You are accessing the technical repository for 2-Fluoro-3-methylbenzenesulfonyl chloride (CAS: 119456-07-4). This reagent is a critical electrophile used primarily for synthesizing sulfonamide-based pharmacophores.
The Critical Challenge: Unlike simple benzenesulfonyl chlorides, the 2-fluoro substituent at the ortho position exerts a strong inductive electron-withdrawing effect (-I). This renders the sulfur center significantly more electrophilic and, consequently, hyper-sensitive to moisture . Improper storage leads to rapid hydrolysis, generating the corresponding sulfonic acid and hydrochloric acid, which can silently destroy downstream nucleophiles (amines) in your reaction.
Module 1: Stability & Storage Protocols
Q: My compound arrived on ice, but I won't use it for two weeks. How do I store it to prevent degradation?
A: You must arrest the hydrolysis kinetics immediately. The degradation of this compound is autocatalytic. As it hydrolyzes, it releases HCl, which can further catalyze decomposition in the presence of trace moisture.
The "Zero-Moisture" Protocol:
-
Temperature: Store at -20°C . At this temperature, the kinetic rate of hydrolysis is negligible, even if trace moisture is present.
-
Atmosphere: The vial must be backfilled with Argon or Nitrogen after every use.
-
Secondary Containment: Place the primary vial inside a secondary jar containing a desiccant (e.g., Drierite or activated molecular sieves).
-
Thawing Rule: Never open the cold vial immediately upon removal from the freezer. Allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial causes atmospheric condensation to form on the solid, triggering immediate surface hydrolysis.
Visualizing the Threat (Hydrolysis Pathway):
Figure 1: The moisture-driven degradation pathway. Note the autocatalytic feedback loop where evolved HCl can accelerate surface degradation in the presence of moisture.
Module 2: Diagnostics & Quality Control
Q: The solid looks "clumpy" and smells acrid. Is it still usable?
A: Clumping is a primary indicator of partial hydrolysis. The "acrid" smell is likely HCl gas escaping. However, the reagent may still be salvageable if the core is intact. Do not rely on LCMS for purity checks, as the aqueous mobile phase will hydrolyze the chloride on the column, giving false negatives.
Diagnostic Workflow:
| Test Method | Procedure | Expected Result (Pass) | Expected Result (Fail) |
| Solubility Test | Add 10 mg to 1 mL water. | Oils out/Precipitates. (Sulfonyl chlorides are hydrophobic). | Dissolves immediately. (Sulfonic acids are water-soluble). |
| Silver Nitrate | Dissolve in dry MeCN, add 1 drop aq. AgNO₃. | Minimal turbidity. | Heavy white precipitate (AgCl) indicates free Cl⁻ from hydrolysis. |
| qNMR (Gold Std) | Dissolve in CDCl₃ (dry). | Distinct aromatic region. | Shifted aromatic peaks; appearance of broad acidic proton >10 ppm. |
Q: How do I verify purity without hydrolyzing the sample during analysis?
A: Use the "Derivatization Check" (Self-Validating Protocol). Direct analysis is unstable. We convert the unstable chloride into a stable sulfonamide for accurate quantification.
Step-by-Step Protocol:
-
Prepare Quench Mix: In a GC/LC vial, mix 100 µL of Benzylamine and 500 µL of dry Dichloromethane (DCM).
-
Sample: Dissolve ~5 mg of your sulfonyl chloride in 100 µL DCM.
-
Reaction: Add the sample solution to the Quench Mix. Shake for 1 minute. (The reaction is instantaneous).
-
Analyze: Inject this mixture into your LCMS.
-
Target Mass: Look for the Benzylamine adduct mass (
). -
Interpretation: If you see the sulfonamide peak, your chloride was active. If you see only the sulfonic acid peak (which does not react with benzylamine), the reagent was dead before the test.
-
Module 3: Troubleshooting Experimental Failures
Q: My sulfonamide coupling yield is low (<30%), but the starting material is gone. What happened?
A: You likely have "Competitive Hydrolysis." Because of the 2-fluoro substituent , this sulfonyl chloride is hyper-electrophilic. If your solvent (e.g., DMF, THF) is "wet," water competes with your amine nucleophile.
The Fix:
-
Solvent Switch: Switch to Anhydrous DCM or Toluene . Avoid DMF if possible, as it is hygroscopic.
-
Base Choice: Use Pyridine (as solvent and base) or DIPEA (2.5 equiv). Inorganic bases (Na₂CO₃) often require water to dissolve, which is fatal here.
-
Order of Addition:
-
Wrong: Amine + Sulfonyl Chloride
Add Base. (Acid generated kills the amine). -
Right: Amine + Base
Cool to 0°C Add Sulfonyl Chloride slowly.
-
Troubleshooting Logic Tree:
Figure 2: Decision matrix for diagnosing reaction failures involving this compound.
Module 4: Safety & Handling
Q: I spilled a small amount on the bench. How do I clean it?
A: Do NOT wipe with a wet paper towel. Adding water to the neat solid will generate a cloud of HCl gas and heat.
Cleanup Protocol:
-
Cover: Cover the spill with solid Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate.
-
Neutralize: Slowly spray water onto the powder/bicarbonate mix. Wait for the fizzing (neutralization) to stop.
-
Clean: Wipe up the resulting slurry with paper towels and dispose of as solid chemical waste.
References
-
SynQuest Laboratories. (2024). Safety Data Sheet: 4-Fluoro-3-methylbenzenesulfonyl chloride. (Note: Isomer analog used for hazard classification).
-
Rogne, O. (1968).[1] Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. (Establishes the
mechanism and Hammett correlations for substituted sulfonyl chlorides). -
BenchChem Technical Support. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides. (Protocols for qNMR and derivatization).
-
Sigma-Aldrich. (2024). Product Specification: Sulfonyl Chlorides Storage & Handling.
Sources
troubleshooting low conversion rates in reactions with 2-Fluoro-3-methylbenzenesulfonyl chloride
Executive Summary
2-Fluoro-3-methylbenzenesulfonyl chloride presents a unique synthetic challenge due to the "push-pull" conflict of its substituents. The 2-fluoro group (electron-withdrawing) activates the sulfur center, increasing electrophilicity, but simultaneously introduces ortho-steric hindrance and accelerates hydrolytic instability. The 3-methyl group adds lipophilicity but provides weak electron donation.
Low conversion in these systems is rarely a single-factor failure. It is typically a competition between nucleophilic attack (desired) and hydrolysis (parasitic) , exacerbated by steric gating. This guide provides a root-cause analysis and validated protocols to resolve these issues.
Phase 1: Diagnostic Flowchart
Before altering reaction parameters, determine if the failure is kinetic (reaction is too slow) or chemical (reagent is degraded).
Figure 1: Diagnostic logic flow for isolating the root cause of low conversion. The primary failure mode for ortho-substituted sulfonyl chlorides is often pre-reaction hydrolysis.
Phase 2: Critical Troubleshooting FAQs
Category 1: Reagent Quality & Stability
Q: My LCMS shows a large peak M-35 (loss of Cl) and M+17 (gain of OH). Is my reagent dead? A: Yes. You are observing the sulfonic acid derivative (2-Fluoro-3-methylbenzenesulfonic acid).
-
Cause: The 2-Fluoro substituent exerts a strong inductive effect (-I), making the sulfur highly electrophilic. While this aids reaction with amines, it makes the compound roughly 10x more sensitive to atmospheric moisture than unsubstituted benzenesulfonyl chloride [1].
-
Solution:
-
Immediate QC: Run a 1H-NMR in anhydrous CDCl3. Look for the diagnostic shift of the aromatic protons. The sulfonic acid protons will be shielded relative to the chloride.
-
Purification: If the solid is <80% pure, recrystallize from dry hexane/toluene. If it is an oil, rapid filtration through a short plug of anhydrous silica (eluting with 10% EtOAc/Hexanes) can remove the polar acid [2].
-
Category 2: Reaction Optimization (The "Ortho Effect")
Q: I am using TEA/DCM, but the reaction stalls at 50% conversion. Adding more equivalent doesn't help. A: You are likely facing a steric-electronic deadlock . The ortho-fluorine atom creates a "gatekeeper" effect. Standard bases like Triethylamine (TEA) or DIPEA are bulky and may struggle to deprotonate the transition state effectively in a crowded environment. Furthermore, if water is present (even ppm levels), the highly reactive sulfonyl chloride will selectively hydrolyze rather than react with a sterically hindered amine.
Protocol Adjustment (The "Gold Standard"): Switch to a nucleophilic catalysis system using DMAP (4-Dimethylaminopyridine).
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Reason |
| Solvent | DCM or THF | Anhydrous Pyridine (or DCM w/ Pyridine) | Pyridine acts as both solvent and acid scavenger, preventing protonation of your nucleophile. |
| Catalyst | None | DMAP (10-20 mol%) | Forms a reactive N-sulfonylpyridinium intermediate that bypasses steric hindrance [3]. |
| Temperature | 0°C | RT to 40°C | The ortho-F steric barrier often requires thermal energy to overcome. |
Category 3: The DMAP Mechanism
Q: Why is DMAP necessary for this specific molecule? A: The 2-Fluoro group destabilizes the transition state for direct attack by bulky amines. DMAP attacks the sulfonyl chloride first, forming a highly reactive, less sterically hindered intermediate. This "activates" the sulfonyl group for the incoming nucleophile.
Figure 2: Catalytic cycle of DMAP. The formation of the cationic N-sulfonylpyridinium species is the rate-determining accelerator, effectively "pulling" the reaction forward despite the ortho-fluoro steric clash [3, 4].
Phase 3: Validated Experimental Protocol
Objective: Synthesis of a sulfonamide from this compound and a secondary amine.
Reagents:
-
This compound (1.1 equiv)
-
Amine (1.0 equiv)
-
DMAP (0.1 equiv)
-
Pyridine (anhydrous, 5-10 volumes) OR DCM (10 vol) + TEA (3 equiv)
Step-by-Step:
-
Drying: Flame-dry all glassware under N2/Ar flow. This reagent is hygroscopic .
-
Dissolution: Dissolve the amine and DMAP in anhydrous Pyridine (or DCM/TEA mixture).
-
Addition: Cool to 0°C. Add the sulfonyl chloride slowly (dropwise if liquid, portion-wise if solid).
-
Why? Controlling the exotherm prevents immediate hydrolysis from trace moisture and minimizes side reactions.
-
-
Equilibration: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.
-
Checkpoint: Check TLC/LCMS. If <50% conversion after 4 hours, heat to 40°C.
-
-
Quench: Add 1 mL of water or saturated NaHCO3 . Stir for 15 mins.
-
Workup: Dilute with EtOAc. Wash with:
-
1M HCl (to remove Pyridine/DMAP/TEA).
-
Sat. NaHCO3 (to remove the 2-Fluoro-3-methylbenzenesulfonic acid byproduct).
-
Brine.[6]
-
-
Isolation: Dry over Na2SO4 and concentrate.
References
-
Kinetics of Hydrolysis: Rogne, O. "Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water." Journal of the Chemical Society B: Physical Organic, 1968.
-
Purification of Sulfonyl Chlorides: Organic Syntheses, Coll. Vol. 1, p. 84 (1941). General procedures for benzenesulfonyl chloride handling.
-
DMAP Catalysis Mechanism: Berry, D. J., et al. "DMAP-catalysed reaction of sulfonyl chlorides with alcohols." Organic & Biomolecular Chemistry, 2006.
-
Nucleophilic Catalysis: National Institutes of Health (PMC). "DMAP-assisted sulfonylation as an efficient step...".[7]
-
Workup & Quenching: BenchChem Technical Support. "Removal of Benzenesulfonyl Chloride from Reaction Mixtures."
Sources
- 1. reddit.com [reddit.com]
- 2. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
addressing regioselectivity issues in the synthesis of 2-Fluoro-3-methylbenzenesulfonyl chloride
Diagnostic: Why Direct Chlorosulfonation Fails
User Query: "I am attempting the direct chlorosulfonation of 2-fluorotoluene using chlorosulfonic acid (
Technical Analysis: The synthesis of 2-Fluoro-3-methylbenzenesulfonyl chloride requires the sulfonyl group to be placed at the C1 position, flanked by a fluoro group at C2 and a methyl group at C3.
Direct Electrophilic Aromatic Substitution (EAS) on 2-fluorotoluene (1-fluoro-2-methylbenzene) fails due to competing directing effects:
-
The Fluorine Effect: Directs ortho (C6, C2) and para (C4).
-
The Methyl Effect: Directs ortho (C3, C1) and para (C5).
-
Steric Hindrance: The target position (C1 relative to the final product; C6 relative to F in the precursor) is ortho to the Fluorine. While F is small, the electronic activation is strongest at the para positions relative to the directing groups.
The Regioselectivity Trap:
-
Major Product (EAS): Substitution typically occurs at C5 (para to Methyl) or C4 (para to Fluoro).
-
Target Product: Substitution at C6 (ortho to Fluoro) is electronically and sterically disfavored compared to C4/C5.
Recommended Protocol A: The Sandmeyer Route (Gold Standard)
Best For: High purity, guaranteed regioselectivity, scalable synthesis.
This method utilizes 2-Fluoro-3-methylaniline (CAS: 1978-33-2) as the starting material.[1][2] Since the amino group is already fixed at the desired sulfonyl position, regioselectivity is locked in upstream.
The Mechanism (Meerwein Reaction)
The amino group is converted to a diazonium salt (
Step-by-Step Protocol
Reagents:
-
2-Fluoro-3-methylaniline (1.0 equiv)
-
Hydrochloric acid (conc., 3-4 equiv)
-
Sodium nitrite (
, 1.1 equiv) -
Acetic acid (Glacial, solvent)
-
Sulfur dioxide (
gas or saturated solution) -
Copper(II) chloride (
, 0.05 equiv - Catalyst)
Workflow:
-
Diazotization (The "Cold" Step):
-
Dissolve aniline in a mixture of glacial acetic acid and conc. HCl.
-
Cool to -5°C to 0°C . (Critical: Do not exceed 0°C to prevent phenol formation).
-
Add
(aq) dropwise.[3] Monitor internal temperature strictly. -
Stir for 30 min. Confirm completion with starch-iodide paper (turns blue).
-
-
The Meerwein Coupling (The "Gas" Step):
-
In a separate vessel, saturate glacial acetic acid with
gas until the weight increases significantly (approx. 30% w/w). -
Add
catalyst (dissolved in min. water) to the solution. -
Transfer: Slowly pour the cold diazonium solution into the stirring
mixture. -
Observation: Nitrogen gas evolution (
) will be vigorous. This indicates the radical mechanism is active.
-
-
Quench & Isolation:
-
Once gas evolution ceases (approx. 1-2 hours), pour the mixture onto crushed ice.
-
The sulfonyl chloride will precipitate as an oil or solid.
-
Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Wash with cold water and 5%
(to remove acetic acid). -
Dry over
and concentrate.
-
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Phenol Smell | Diazonium decomposed before reaction. | Keep temp < 0°C during diazotization.[3] Ensure rapid mixing into |
| Violent Foaming | Addition of diazonium to | Use a dropping funnel; control addition rate to manage |
| Colored Impurities | Azo-coupling side reactions. | Ensure excess acid is present to keep the medium strongly acidic. |
Recommended Protocol B: Directed Ortho Metalation (DoM)
Best For: Lab-scale synthesis when the aniline is unavailable; strictly anhydrous conditions.
If you must start from 2-fluorotoluene , you can utilize the high electronegativity of Fluorine to direct lithiation to the ortho position.
The Logic
Fluorine acts as a Directed Metalation Group (DMG).
-
Substrate: 1-Fluoro-2-methylbenzene.
-
Lithiating Agent:
-Butyllithium ( -BuLi) or -BuLi. -
Selectivity: Lithiation occurs at C6 (ortho to F). The C3 position (between F and Me) is sterically shielded and less acidic.
-
Result: The Lithium sits exactly where the Sulfonyl group is needed.
Step-by-Step Protocol
Reagents:
-
2-Fluorotoluene (1.0 equiv)
- -BuLi (1.1 equiv, 2.5M in hexanes)
-
THF (Anhydrous)
-
Sulfuryl Chloride (
) or gas + NCS (N-Chlorosuccinimide)
Workflow:
-
Lithiation:
-
Cool anhydrous THF to -78°C under Argon/Nitrogen.
-
Add 2-fluorotoluene.
-
Add
-BuLi dropwise. -
Stir at -78°C for 1 hour. (Formation of 2-fluoro-3-methyl-phenyllithium).
-
-
Sulfination:
-
Bubble dry
gas into the solution at -78°C. -
The mixture will thicken as the lithium sulfinate salt forms (
). -
Warm to room temperature.
-
-
Oxidative Chlorination:
-
Add NCS (N-Chlorosuccinimide) dissolved in THF to the sulfinate suspension.
-
Stir for 1-2 hours.
-
Alternative: Remove solvent, redissolve salt in DCM/water, and treat with
gas or .
-
-
Isolation:
-
Standard aqueous workup (Water/Brine wash).
-
Visualizing the Pathways
The following diagram illustrates the decision logic and the mechanistic pathways for both protocols.
Caption: Decision matrix comparing the failed EAS route against the successful DoM and Sandmeyer protocols.
Frequently Asked Questions (FAQs)
Q: Can I separate the isomers if I used the direct chlorosulfonation method? A: It is extremely difficult. The boiling points of fluoro-methyl-benzenesulfonyl chloride isomers are very close (typically within 2-5°C). Recrystallization is possible if your target isomer is the major solid, but in this case, the target is likely a minor product. We strongly advise restarting with the Sandmeyer route.
Q: Why use Copper(II) Chloride in the Sandmeyer reaction?
A:
Q: Is the diazonium salt stable?
A: No. Diazonium salts of fluoro-anilines are thermally unstable and shock-sensitive when dry. Never isolate the dry diazonium salt. Always process it immediately as a solution or wet paste into the
References
- Meerwein Reaction Protocol: Title: Process for the preparation of substituted benzene sulfonyl chlorides (Patent CN112759536A). Source: Google Patents. URL: Relevance: Provides the industrial standard conditions for converting methyl-anilines to sulfonyl chlorides via diazonium salts.
-
Directed Ortho Metalation (DoM)
-
Isomer Distribution in Sulfonation
Sources
- 1. 2-Fluoro-3-methylaniline, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. biosynth.com [biosynth.com]
- 3. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. "Refinements in the isomer distribution and relative rate of sulfonatio" by David George Guillot [scholarsarchive.byu.edu]
Technical Support Center: Handling & Safety for Moisture-Sensitive Sulfonyl Chlorides
The following technical guide is designed as a specialized support resource for researchers working with moisture-sensitive sulfonyl chlorides (
Status: Active Department: Chemical Safety & Process Development Subject: Prevention of Hydrolysis, Pressure Buildup, and Experimental Failure
Core Safety & Stability (The "Before" Phase)
Q: Why is my sulfonyl chloride bottle pressurized upon opening?
A: This is a critical sign of moisture ingress and degradation.
Sulfonyl chlorides are electrophiles that react violently with water (nucleophile) to produce the corresponding sulfonic acid and Hydrogen Chloride (
The Mechanism of Hazard:
-
Ingress: Ambient moisture enters through a loose cap or septum.
-
Hydrolysis:
-
Autocatalysis: The generated acid (
and ) can catalyze further decomposition in certain derivatives, accelerating the pressure buildup.
CRITICAL SAFETY WARNING: Always open old bottles of sulfonyl chloride in a fume hood behind a blast shield. The release of
can be sudden and corrosive.
Q: How should I store these reagents to prevent degradation?
A: Proper storage requires a multi-barrier approach to exclude moisture.
-
Temperature: Store at
(refrigerator) or (freezer) depending on the specific derivative's melting point. Cold slows the hydrolysis kinetics. -
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).[1]
-
Secondary Containment: Place the primary bottle inside a secondary jar containing a desiccant (e.g., Drierite or silica gel) to intercept ambient moisture.
-
Seal: Parafilm is insufficient for long-term storage. Use electrical tape or a secondary screw-top container.
Experimental Setup & Handling (The "During" Phase)
Q: Which solvents are compatible with sulfonyl chlorides?
A: Solvent choice is dictated by the need to avoid nucleophilic attack. Avoid protic solvents (alcohols, water) and nucleophilic polar aprotic solvents that might react at high temperatures.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Status | Examples | Technical Notes |
| Chlorinated | ✅ Recommended | DCM, Chloroform, DCE | Excellent solubility; inert to electrophilic attack. |
| Ethers | ✅ Recommended | THF, Diethyl Ether, Dioxane | Good solubility; ensure they are anhydrous (dry). |
| Aromatics | ✅ Recommended | Toluene, Benzene | Good for recrystallization and heating if required. |
| Polar Aprotic | ⚠️ Caution | DMF, DMAc, DMSO | Can cause Vilsmeier-Haack type side reactions or decompose |
| Protic | ❌ Forbidden | Water, Methanol, Ethanol | Rapid hydrolysis to sulfonic esters or acids. |
| Amines | ⚠️ Reactant | Pyridine, Triethylamine | Used as bases/catalysts, but will react to form sulfonamides if primary/secondary amines are present. |
Q: How do I verify the purity of my reagent before starting?
A: Do not rely on TLC alone, as the sulfonic acid byproduct often streaks or stays at the baseline. Use a Morpholine Titration for quantitative purity assessment.
Protocol: Morpholine Titration for Purity
-
Weigh: Dissolve
mg of sulfonyl chloride (accurately weighed) in 10 mL of neutral solvent (e.g., acetonitrile or toluene). -
React: Add exactly 5.0 mL of a standard 1M Morpholine solution (excess secondary amine).
-
Wait: Stir for 10 minutes. The morpholine reacts rapidly to form the sulfonamide and HCl (which is neutralized by excess morpholine).
-
Titrate: Add distilled water and an indicator (e.g., methyl red). Titrate the remaining unreacted morpholine with standard 0.5N HCl.
-
Calculate:
Visualization: Reaction Workflow & Logic
The following diagram illustrates the decision logic for handling sulfonyl chlorides, from storage inspection to reaction quenching.
Caption: Logic flow for assessing reagent quality and determining the necessity of purification before reaction initiation.
Troubleshooting & Recovery (The "After/Fixing" Phase)
Q: My reaction yield is low, and I see a baseline spot on TLC. What happened?
A: The baseline spot is likely the sulfonic acid (
Troubleshooting Matrix:
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Baseline Spot | Wet solvent or high humidity. | Dry solvents over molecular sieves (3Å or 4Å). Flame-dry glassware. |
| Violent Exotherm | Adding | Cool reaction to |
| Colored Impurities | Decomposition of unstable sulfonyl chloride. | Perform recrystallization (see below) or use activated charcoal filtration. |
| "Oiling Out" | Product is not solidifying. | Impurities are preventing crystallization. Triturate with cold pentane or hexanes. |
Q: How do I purify degraded sulfonyl chloride?
A: If the solid has turned into a wet paste or is colored, Recrystallization is the standard purification method. Distillation is risky for many sulfonyl chlorides due to thermal instability.
Protocol: Recrystallization of p-Toluenesulfonyl Chloride (TsCl)
-
Dissolve: Dissolve the impure solid in the minimum amount of boiling Chloroform (
) or Toluene. -
Filter: If there are insoluble particles (often sulfonic acid salts), filter the hot solution rapidly through a glass frit or cotton plug.
-
Precipitate: Add 5 volumes of non-polar solvent (Petroleum Ether or Hexanes) to the filtrate.
-
Cool: Allow the mixture to cool to room temperature, then place in a
freezer. -
Collect: Filter the white crystals and dry under high vacuum to remove solvent traces.
-
Note: Store immediately in a desiccator.[2]
-
Emergency & Disposal Protocols
Q: How do I safely quench an excess of sulfonyl chloride?
A: Never add water directly to neat sulfonyl chloride; the heat generation can cause a "volcano" effect.
Safe Quenching Procedure:
-
Dilute: Dilute the reaction mixture with an organic solvent (DCM or Ethyl Acetate).
-
Cool: Place the flask in an ice bath (
). -
Add Base: Slowly add a saturated aqueous solution of Sodium Bicarbonate (
) or 10% Sodium Hydroxide ( ) .-
Why? The base neutralizes the
produced immediately, preventing acid-catalyzed side reactions and reducing the volatility of the fumes.
-
-
Stir: Allow to stir for 30–60 minutes to ensure complete hydrolysis of the remaining
to the water-soluble sulfonate salt ( ). -
Separate: The product (sulfonamide/ester) stays in the organic layer; the hydrolyzed byproduct stays in the aqueous layer.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: p-Toluenesulfonyl chloride. Merck KGaA. Link
-
BenchChem. (2025).[3] Technical Support Center: Sulfonyl Chloride Work-up. Link
-
Org. Synth. (1954). p-Toluenesulfonyl Chloride Purification. Organic Syntheses, Coll. Vol. 1, p.145. Link
-
Horiazon Chemical. (2024).[4] Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Link
-
National Institutes of Health (NIH). (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. Link
Sources
Validation & Comparative
Strategic Amine Protection: A Comparative Guide to Sulfonyl Chlorides in Complex Synthesis
Executive Summary
In complex total synthesis and medicinal chemistry, the amine moiety is often the most reactive and problematic functional group. While carbamates (Boc, Fmoc, Cbz) are the standard for peptide coupling, sulfonyl chlorides offer a unique profile: they form sulfonamides that are exceptionally stable to acids, bases, and nucleophiles, yet can be cleaved under specific, orthogonal conditions.
This guide provides a technical comparison of the three dominant sulfonyl protecting groups: Tosyl (Ts) , Nosyl (Ns) , and SES . Unlike standard protecting groups, these reagents often serve a dual purpose—protecting the nitrogen while simultaneously activating it for alkylation (Fukuyama synthesis), a critical tactic in constructing secondary amines.
Comparative Analysis: The "Big Three" Sulfonyls
The choice of sulfonyl chloride dictates the synthetic pathway. The table below summarizes the electronic profiles and orthogonality of the primary reagents.
Table 1: Performance Matrix of Sulfonyl Protecting Groups
| Feature | Tosyl (Ts) | Nosyl (o-Ns / p-Ns) | SES |
| Reagent | p-Toluenesulfonyl chloride | 2- or 4-Nitrobenzenesulfonyl chloride | 2-(Trimethylsilyl)ethanesulfonyl chloride |
| Electronic Nature | Electron-donating (Methyl) | Electron-withdrawing (Nitro) | Silicon-stabilized (Beta-effect) |
| Crystallinity | High (Excellent for purification) | High | Moderate to Low (Often oils) |
| Alkylation Potential | Poor (Requires harsh conditions) | Excellent ( | Moderate |
| Acid Stability | Excellent (Stable to TFA, HCl) | Excellent | Excellent |
| Base Stability | Excellent (Stable to LiOH, K2CO3) | Good (Unstable to thiols/base) | Excellent |
| Deprotection Mode | Reductive (Na/Naphthalene) or Strong Acid | Fluoride (TBAF, CsF) | |
| Primary Use Case | "Permanent" protection; Crystallization | Synthesis of secondary amines; Orthogonal protection | Late-stage deprotection; Acid/Base sensitive substrates |
Mechanistic Deep Dive & Causality
The Tosyl Group: The "Fortress"
The p-toluenesulfonyl group is the historical standard. Its lipophilicity aids in solubilizing polar amines in organic solvents, and its tendency to form crystalline solids makes it ideal for intermediate purification without chromatography.
-
Causality: The methyl group on the benzene ring makes the sulfonamide nitrogen less acidic (
~16) compared to Nosyl. Consequently, alkylating a Ts-protected amine requires strong bases (NaH) and high temperatures, which often leads to side reactions. -
Removal: Cleavage requires breaking a strong S-N bond. This typically demands single-electron transfer (SET) conditions (Na/Naphthalene), which will reduce other functional groups like alkenes, alkynes, or benzyl ethers. Use Ts only if the amine must survive harsh intermediate steps.
The Nosyl Group: The "Architect" (Fukuyama Synthesis)
The introduction of a nitro group (ortho or para) fundamentally alters the chemistry. The electron-withdrawing nature of the nitro group significantly acidifies the N-H bond (
-
Causality: This acidity allows for mono-alkylation using mild bases (Mitsunobu conditions or
/R-X). This is the core of the Fukuyama Amine Synthesis , solving the classic problem of over-alkylation seen when treating primary amines with alkyl halides. -
Removal: The nitro group acts as an electron sink, making the aromatic ring susceptible to Nucleophilic Aromatic Substitution (
). A "soft" nucleophile (thiolate) attacks the ring, forming a Meisenheimer complex that collapses to release sulfur dioxide and the free amine.
The SES Group: The "Diplomat"
The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a masterpiece of orthogonality. It mimics the stability of a sulfonamide but includes a "self-destruct" trigger in the form of the silyl group.
-
Mechanism: Treatment with fluoride (F-) triggers a beta-elimination. The fluoride attacks the silicon, causing the collapse of the ethyl chain into ethylene and sulfur dioxide, releasing the amine.
-
Advantage: This mechanism is orthogonal to both acid (Boc cleavage) and base (Fmoc cleavage), and does not require the reductive conditions of Ts or the odorous thiols of Ns.
Visualizing the Chemistry
Diagram 1: The Fukuyama Alkylation & Deprotection Cycle
This diagram illustrates the "Safety-Catch" mechanism of the Nosyl group, enabling the controlled synthesis of secondary amines.
Caption: The Fukuyama cycle utilizes the acidity of the Ns-amide for alkylation, followed by mild thiolate cleavage.
Diagram 2: Selection Decision Matrix
Choose the correct sulfonyl group based on your molecule's sensitivity.
Caption: Decision matrix for selecting Ts, Ns, or SES based on synthetic requirements.
Validated Experimental Protocols
Protocol A: Fukuyama Mono-Alkylation (Nosyl Strategy)
Reference Grounding: Adapted from Kan & Fukuyama, Chem. Commun. 2004.
1. Installation:
-
Dissolve primary amine (1.0 equiv) in DCM (0.2 M).
-
Add Triethylamine (1.5 equiv) and cool to 0°C.
-
Add 2-nitrobenzenesulfonyl chloride (NsCl) (1.1 equiv) portion-wise.
-
Warm to RT and stir until TLC indicates consumption of amine (usually <2h).
-
Checkpoint: The product should be a white solid. If oil, triturated with hexanes.
2. Alkylation (Mitsunobu Variation):
-
Dissolve Ns-amide (1.0 equiv), Alcohol (R-OH, 1.2 equiv), and Triphenylphosphine (1.5 equiv) in dry THF.
-
Add DIAD (1.5 equiv) dropwise at 0°C.
-
Critical Step: Monitor by TLC.[1] The Ns-amide is acidic enough to be fully protonated by the betaine intermediate.
3. Deprotection:
-
Dissolve the alkylated Ns-amide in DMF.
-
Add Thiophenol (PhSH) (1.2 equiv) and
(3.0 equiv). -
Stir at RT for 1-4 hours. The solution will turn bright yellow (Meisenheimer complex).
-
Workup: Dilute with ether/water. The amine stays in the organic phase; the yellow byproduct stays in the aqueous phase (basic).
-
Safety Note: Thiophenol is toxic and malodorous. Use bleach to quench glassware.
Protocol B: Fluoride-Mediated SES Cleavage
Reference Grounding: Adapted from Weinreb et al., J. Org. Chem.
1. Deprotection:
-
Dissolve SES-protected amine in THF or acetonitrile.
-
Add TBAF (1M in THF) (3.0 equiv) or CsF (5.0 equiv) in DMF for higher temperatures.
-
Heat to 40-60°C if steric hindrance is high.
-
Observation: Evolution of ethylene gas and
may be observed. -
Workup: Dilute with EtOAc, wash with NaHCO3.
-
Troubleshooting: If the reaction is sluggish, use HF-Pyridine complex, but ensure the substrate is acid-tolerant.
References
-
Fukuyama Amine Synthesis (Review): Kan, T.; Fukuyama, T. Chem. Commun.[2]2004 , 353–359. [Link]
-
SES Group Introduction: Weinreb, S. M.; Demko, D. M.; Lessen, T. A.; Demers, J. P. Tetrahedron Lett.1986 , 27, 2099–2102. [Link]
-
Comparitive Deprotection (Ts vs SES): Declerck, V.; Allouchi, H.; Martinez, J.; Lamaty, F. J. Org. Chem.2007 , 72, 1518–1521. [Link]
-
Greene's Protective Groups: Wuts, P. G. M. Greene’s Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014 . [Link][3]
-
Nosyl Deprotection Protocol: Organic Syntheses2006 , 83, 161. [Link]
Sources
Comparative Guide: HPLC and GC-MS Strategies for 2-Fluoro-3-methylbenzenesulfonyl Chloride Purity Analysis
Executive Summary
Analyzing 2-Fluoro-3-methylbenzenesulfonyl chloride (FMBSC) presents a classic analytical dichotomy: the trade-off between structural identification (GC-MS) and quantitative stability (HPLC).[1]
As an aryl sulfonyl chloride, FMBSC is inherently electrophilic and moisture-sensitive.[1] In the presence of water—ubiquitous in reverse-phase HPLC—it rapidly hydrolyzes to 2-Fluoro-3-methylbenzenesulfonic acid .[1] This creates a "moving target" during analysis, where the impurity profile changes while the sample sits in the autosampler. Conversely, while GC-MS eliminates the moisture problem, the thermal stress of the injection port can induce desulfonylation (
The Verdict:
-
For Purity & Assay (QC Release): Use Derivatization-HPLC .[1] Converting the unstable chloride to a stable sulfonamide provides the most accurate quantitation.
-
For Impurity ID (R&D): Use GC-MS with a cool-on-column or low-temp split injection to identify volatile synthesis byproducts.[1]
Chemical Profile & Analytical Challenges
| Property | Description | Analytical Implication |
| Structure | Aryl ring with -F, -CH3, and -SO2Cl groups.[1] | UV active (Benzene ring); Electrophilic.[1] |
| Reactivity | High reactivity with nucleophiles (H2O, Alcohols, Amines).[1] | Critical: Cannot use standard aqueous HPLC diluents. |
| Volatility | Semi-volatile.[1] | Suitable for GC, but high boiling point requires thermal care.[1] |
| Key Impurity | 2-Fluoro-3-methylbenzenesulfonic acid.[1] | The hydrolysis product.[1][2][3] Highly polar; elutes at void volume in RP-HPLC.[1] |
Method A: Derivatization-HPLC (The "Gold Standard" for Purity)[1]
The Logic
Direct injection of sulfonyl chlorides into aqueous mobile phases causes on-column hydrolysis.[1] The peak area of the parent compound decreases, and the sulfonic acid peak increases during the run. The only way to "freeze" the sample integrity is to chemically convert the reactive
Experimental Protocol
Reagents:
-
Derivatizing Agent: Diethylamine (DEA) or Piperidine (excess).[1]
-
Solvent: Anhydrous Acetonitrile (ACN).[1]
-
Quench: 1% Acetic Acid.[1]
Step-by-Step Workflow:
-
Preparation: Dissolve approx. 10 mg of FMBSC sample in 5 mL anhydrous ACN.
-
Reaction: Add 200 µL of Diethylamine. Note: The reaction is exothermic and instantaneous.
-
Incubation: Vortex for 30 seconds. Allow to stand for 5 minutes at room temperature.
-
Quench/Dilution: Dilute to analytical concentration (e.g., 0.5 mg/mL) using Mobile Phase A/B (50:50). The excess amine ensures all chloride is converted.[1]
-
Injection: Inject the stable sulfonamide derivative.[1]
HPLC Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH keeps the amine derivative sharp).[1]
-
Gradient: 40% B to 90% B over 10 minutes.
-
Detection: UV at 254 nm (or 210 nm for higher sensitivity).[1]
Expert Insight: The "impurity" peaks observed in this method will be the derivatized versions of the original impurities. For example, if the starting material (toluene derivative) was present, it will not react with the amine and will elute at its standard retention time.
Method B: GC-MS (Structure & Volatile Impurities)[1]
The Logic
GC-MS is superior for identifying unreacted precursors (e.g., 2-fluoro-3-methylbenzene) which may lack the UV chromophores required for sensitive HPLC detection.[1] However, the
Thermal Degradation Risk
At injector temperatures >250°C, FMBSC may undergo radical cleavage:
Optimized GC-MS Protocol
-
Instrument: Agilent 7890/5977 or equivalent.
-
Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).[1] Non-polar stationary phase minimizes interaction.[1]
-
Inlet: Split mode (20:1). CRITICAL: Set Inlet Temperature to 200°C (lower than standard 250°C) to minimize degradation.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Oven Program:
-
Start: 60°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.[1]
-
Hold: 3 min.
-
-
MS Source: 230°C. Scan range 40–400 amu.[1]
Self-Validating Check: Inject a known pure standard of the aryl chloride impurity.[1] If your FMBSC sample shows this peak, lower the inlet temperature by 20°C and re-inject. If the peak diminishes, it was a thermal artifact, not a real impurity.
Comparative Analysis
The following table summarizes the performance metrics based on field application data for aryl sulfonyl chlorides.
| Feature | Method A: Derivatization-HPLC | Method B: Direct GC-MS |
| Primary Utility | Quantitative Purity (Assay) | Qualitative ID & Volatiles |
| Sample Stability | High (Stable sulfonamide formed) | Low (Thermal degradation risk) |
| Linearity ( | > 0.999 (Excellent) | ~0.98 - 0.99 (Variable due to decomp) |
| LOD/LOQ | High Sensitivity (UV) | High Sensitivity (MS) |
| Specificity | High for hydrolysis products | High for isomers/precursors |
| Prep Time | 10-15 mins (Reaction required) | < 5 mins (Dilute & Shoot) |
| Major Artifacts | Excess derivatizing agent peak | Thermal breakdown products ( |
Visualized Workflows
Decision Matrix: Choosing the Right Method
This logic flow guides the analyst based on the specific data requirement (Assay vs. ID).
Caption: Decision matrix for selecting the optimal analytical technique based on data requirements.
Derivatization Reaction Scheme
Understanding the chemistry is vital for troubleshooting Method A.
Caption: Chemical transformation of the unstable sulfonyl chloride into a stable sulfonamide for HPLC analysis.
References
-
PubChem. (2025).[1][5] Benzenesulfonyl chloride Compound Summary. National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.).[1] Derivatization and rapid GC-MS screening of chlorides. Analytical Methods. Retrieved January 29, 2026, from [Link]
-
National Institutes of Health (NIH). (2025).[1] Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid. PMC. Retrieved January 29, 2026, from [Link]
Sources
- 1. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | C9H9ClO4S | CID 14254476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 5. 2-Fluorobenzenesulfonyl chloride 97 2905-21-7 [sigmaaldrich.com]
Definitive Guide: Structural Confirmation of Novel Sulfonamides via 2D NMR
Executive Summary
The sulfonamide moiety (
This guide details a self-validating 2D NMR workflow designed to bridge this connectivity gap, distinguish regioisomers (e.g.,
Part 1: The Structural Challenge of Sulfonamides
The "Sulfur Break" Phenomenon
In standard organic molecules, we rely on
-
Problem: No COSY cross-peaks exist between the
and protons. -
Consequence: You cannot prove the two pieces are connected based solely on proton-proton interactions.[1]
Regioisomerism in Synthesis
During the synthesis of sulfonamides, particularly when alkylating primary sulfonamides, ambiguity often arises between:
-
-alkylation: The desired product (
). -
-alkylation: The sulfonate ester impurity (
). -
Bis-alkylation: Formation of tertiary sulfonamides where secondary were intended.
Distinguishing these requires probing the heteronuclear environment of the nitrogen and oxygen atoms.
Part 2: Comparative Analysis of Analytical Techniques
While X-ray crystallography is the gold standard, it is low-throughput and requires crystalline samples. 2D NMR offers the best balance of speed, resolution, and structural certainty for solution-state samples.
Table 1: Comparative Efficacy for Sulfonamide Elucidation
| Feature | 1D NMR ( | Mass Spectrometry (HRMS) | X-Ray Crystallography | 2D NMR (HSQC/HMBC) |
| Connectivity Proof | Low (Inferred) | None (Mass only) | Absolute | High (Through-bond) |
| Regioisomer ID | Medium (Shift based) | Low (Fragmentation) | Absolute | High (Coupling patterns) |
| Sample State | Solution | Solution/Gas | Solid (Crystal required) | Solution |
| Throughput | High (mins) | High (mins) | Low (days/weeks) | Medium (hrs) |
| "Sulfur Break" | Cannot Bridge | N/A | Bridges | Bridges via HMBC |
Part 3: The 2D NMR Toolkit (The Core Mechanism)
To solve the sulfonamide structure, we utilize a specific suite of pulse sequences.[2] The causality behind these choices is outlined below.
HSQC (Heteronuclear Single Quantum Coherence)[3][4][5]
-
Purpose: Assigns protons to their direct carbons (1-bond coupling).[3]
-
Sulfonamide Specificity: Identifies the carbon alpha to the sulfonamide nitrogen. If
-alkylation occurred, this carbon shifts significantly ( 40-55 ppm) compared to -alkylation ( 60-75 ppm). -
Advantage: Superior sensitivity over 1D
NMR.
HMBC (Heteronuclear Multiple Bond Correlation)[5]
-
Purpose: The "Bridge Builder." Detects 2-bond and 3-bond couplings.[1]
-
Sulfonamide Specificity: This is the critical experiment . It allows you to see correlations from the aromatic protons ortho to the sulfonyl group to the sulfonamide nitrogen (if using
-HMBC) or to the carbons on the other side of the break if the geometry allows (rare). -
Critical Check: In aromatic sulfonamides, the ortho protons will correlate to the quaternary carbon attached to the sulfur (
).
HSQC/HMBC (The "Silver Bullet")
-
Purpose: Direct observation of the Nitrogen atom.
-
Sulfonamide Specificity:
-
Chemical Shift: Sulfonamides have a distinct
range (-300 to -340 ppm relative to nitromethane, or ~100-140 ppm relative to liquid ). -
Connectivity: An HMBC correlation from the alpha-protons of the
group to the sulfonamide definitively proves the bond exists, ruling out -alkylation.
-
Chemical Shift: Sulfonamides have a distinct
Part 4: Experimental Protocol (Self-Validating System)
This workflow ensures that every structural claim is cross-verified by at least two orthogonal data points.
Step 1: Sample Preparation[5]
-
Solvent: DMSO-
is preferred over . Sulfonamide NH protons are often broad or invisible in chloroform due to exchange. DMSO stabilizes the NH via hydrogen bonding, resulting in a sharp doublet (secondary) or singlet (primary) at 7.5–10.0 ppm. -
Concentration: 10–20 mg for standard probes; 1–2 mg if using a CryoProbe.
Step 2: The "Sulfonamide Validation" Workflow
Execute the experiments in this specific order to maximize information gain per hour.
Figure 1: The Self-Validating NMR Workflow for Sulfonamide Confirmation. Blue nodes represent standard acquisition; Green/Red nodes represent critical decision points.
Step 3: Data Interpretation Logic
-
The NH Signal: In DMSO, a primary sulfonamide (
) shows a singlet integrating to 2H. A secondary sulfonamide ( ) shows a doublet (coupling to the neighbor CH) or a broad singlet integrating to 1H. -
The HSQC Edit: Use Multiplicity-Edited HSQC.
- signals phase down (blue).
- signals phase up (red).[1]
-
Validation: Ensure the carbon attached to the nitrogen matches the expected hybridization (
vs ).
-
The HMBC "Long Jump": Look for the correlation from the NH proton (if visible) to the
of the aromatic ring. This links the "Sulfur Break."
Part 5: Case Study Data - Differentiating Regioisomers
The following table illustrates the expected chemical shift differences that confirm the structure of an
Table 2: Diagnostic Shifts for Benzenesulfonamide Derivatives
| Parameter | Target: N-Alkylated ( | Impurity: O-Alkylated ( |
| N/A (Nitrogen is not alkylated) | ||
| HMBC Correlation | No NH signal |
Visualizing the Connectivity
The diagram below demonstrates the specific HMBC correlations required to "close the loop" on the structure.
Figure 2: Critical HMBC correlations bridging the sulfonyl group. The red dashed arrows indicate the specific long-range couplings that must be observed to confirm the sulfonamide linkage.
References
-
Vertex AI Search. (2023). NMR structural elucidation of sulfonamides 2D techniques. 4
-
Marek, R., et al. (2007). 15N NMR spectroscopy in structural analysis: an update (2001-2005). Current Organic Chemistry. 5[6]
-
Oxford Instruments. (2024).[7] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. 8[6]
-
Columbia University NMR Facility. (2023). HSQC and HMBC: Heteronuclear Correlation Experiments. 1[6]
-
Royal Society of Chemistry. (2022). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. 9[6]
Sources
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrogen-15 Chemical Shift Converter | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. rsc.org [rsc.org]
Safety Operating Guide
2-Fluoro-3-methylbenzenesulfonyl chloride proper disposal procedures
Subject: Technical Advisory – Safe Disposal and Neutralization of 2-Fluoro-3-methylbenzenesulfonyl Chloride
Executive Summary & Operational Context
This compound (CAS: 870704-16-2) is a high-value electrophile frequently employed in medicinal chemistry for sulfonamide synthesis.[1] However, its utility masks a significant latent hazard: moisture-induced hydrolysis .
Unlike standard organic waste, this compound possesses a "delayed threat" mechanism. If disposed of improperly in a standard organic waste drum, it can slowly react with residual moisture or protic solvents, generating hydrogen chloride (HCl) gas. This leads to container pressurization, drum failure, and acid-fog release .
This guide provides a self-validating protocol for the neutralization and disposal of this compound, ensuring compliance with RCRA standards and protecting laboratory personnel.
Hazard Mechanism & Causality
To handle this chemical safely, one must understand the thermodynamics of its decomposition.
-
The Reaction: Sulfonyl chlorides undergo nucleophilic attack by water at the sulfur atom.
-
The Byproducts: The reaction yields the corresponding sulfonic acid (strong acid) and anhydrous HCl (gas).
-
The Risk: The reaction is exothermic.[2] In a closed waste container, the evolution of HCl gas (
) causes rapid pressurization.
Reaction Scheme:
Decision Matrix: Neutralize or Pack?
Do not default to neutralization for large quantities. Use the following logic flow to determine the safest disposal route.
Figure 1: Decision logic for determining the appropriate disposal pathway. Large quantities pose a thermal runaway risk during quenching and should be handled by professional waste services.
Protocol A: In-House Neutralization (Small Scale <10g)
Objective: Convert the reactive sulfonyl chloride into a water-soluble, non-volatile sodium sulfonate salt.
Prerequisites:
-
PPE: Nitrile gloves (double-gloved) or Silver Shield® laminate gloves; chemical splash goggles; lab coat.
-
Engineering Control: This procedure MUST be performed in a functioning fume hood.
Step-by-Step Methodology
| Step | Action | Scientific Rationale (The "Why") |
| 1 | Dissolution Dissolve the sulfonyl chloride in an inert solvent (Dichloromethane or Toluene). Use ~10 mL solvent per gram of compound. | Heat Sink: Direct addition of water to the neat solid causes violent sputtering. The solvent acts as a heat sink to moderate the exotherm [1]. |
| 2 | Preparation of Base Trap Prepare a 10% w/v Sodium Carbonate ( | Proton Scavenging: We must neutralize the HCl as it forms. An alkaline environment drives the hydrolysis to completion and traps HCl as NaCl [2]. |
| 3 | Controlled Hydrolysis Slowly add the organic solution (Step 1) to the stirring aqueous base (Step 2). Do not reverse this order. | Rate Control: Adding the reagent to the quench media ensures the reactive species is always the limiting reagent, preventing runaway reactions. |
| 4 | Phase Monitoring Stir vigorously for 30–60 minutes. Monitor temperature; keep below 25°C. | Biphasic Kinetics: Sulfonyl chlorides are hydrophobic. Vigorous stirring increases the interfacial surface area, accelerating the hydrolysis rate [3]. |
| 5 | Validation (The Check) Stop stirring. Check the pH of the aqueous layer.[2] It must remain basic (pH > 8). | Self-Validation: If pH < 7, acid is still being generated. Add more base and continue stirring. |
| 6 | Disposal Separate layers. Aqueous layer | Segregation: The reactive moiety is now destroyed. The waste streams are chemically stable. |
Protocol B: Commercial Disposal (Large Scale >10g)
Core Directive: Do not attempt to quench expired stock bottles or large excesses. The heat generation is difficult to manage without a jacketed reactor.
-
Labeling: Mark the container clearly with "DANGER: CORROSIVE, REACTIVE, WATER SENSITIVE."
-
Primary Containment: Ensure the original cap is tight. Tape the cap with parafilm to prevent vibration loosening.
-
Secondary Containment: Place the bottle inside a polyethylene bag, then inside a secondary plastic tub.
-
Waste Coding: Profile the waste under RCRA regulations (see Section 6).
Regulatory Compliance (RCRA)
Proper classification is essential for legal transport and disposal.
Table 1: RCRA Waste Characterization
| Characteristic | Code | Justification |
| Corrosivity | D002 | The substance causes skin burns (Category 1B) and generates HCl upon contact with moisture [4]. |
| Reactivity | D003 | Reacts violently with water; generates toxic gases (HCl) [5]. |
| Toxicity | D004-D043 | Check if the specific isomer contains heavy metals (unlikely) or if the solvent used (e.g., Pyridine, Benzene) triggers a listing. |
Note: If you used Dichloromethane (DCM) in Protocol A, the organic waste stream carries the F002 listed waste code.
Mechanistic Visualization
Understanding the chemical transformation ensures you can troubleshoot if the reaction stalls (e.g., if the pH stops dropping, the reaction may have stalled due to poor mixing).
Figure 2: The biphasic hydrolysis mechanism. Success depends on maximizing the interface between the lipophilic sulfonyl chloride and the hydrophilic base.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[2] [Link]
-
Organic Syntheses. (2014). Working with Hazardous Chemicals. Organic Syntheses, Inc. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
Sources
Personal protective equipment for handling 2-Fluoro-3-methylbenzenesulfonyl chloride
Executive Safety Summary: The Hydrolysis Hazard
Immediate Action Required: Treat 2-Fluoro-3-methylbenzenesulfonyl chloride as a high-risk corrosive and lachrymator.
While the fluorine and methyl substituents modify the lipophilicity of this molecule, the core safety profile is dictated by the sulfonyl chloride (
-
The Mechanism of Injury: Upon contact with mucous membranes (eyes, lungs) or skin, the molecule undergoes rapid hydrolysis.
This generates two strong acids directly on the tissue, causing immediate, deep chemical burns and severe respiratory distress.
The Hierarchy of Defense: PPE Specifications
Standard laboratory PPE is often insufficient for sulfonyl chlorides due to their ability to permeate standard nitrile and their volatility.
A. Hand Protection: The "Nitrile Trap"
Critical Insight: Do not rely on standard 4-mil nitrile exam gloves for prolonged handling. Sulfonyl chlorides are often dissolved in organic solvents (DCM, THF) that permeate nitrile in seconds, carrying the corrosive payload to your skin.
| Glove Material | Protection Level | Usage Protocol |
| Laminate (Silver Shield/4H) | High (Recommended) | Mandatory for spill cleanup or handling >10g. Impermeable to most sulfonyl chlorides and carrier solvents. |
| Double Nitrile (High-Risk) | Medium | Acceptable only for incidental splash protection during micro-scale weighing. Outer: 8-mil Nitrile. Inner: 4-mil Nitrile (colored) to show breaches. |
| Latex | Low | Do NOT Use. Poor chemical resistance to acid chlorides; rapid degradation. |
B. Eye & Face Protection[1][2][3][4][5]
-
Requirement: Chemical Splash Goggles (indirect venting).
-
Why: Safety glasses provide zero protection against vapors or aerosols. The HCl gas released by hydrolysis is a severe lachrymator; unsealed eyewear will result in immediate incapacitation.
-
Face Shield: Required when pouring volumes >100 mL or quenching reaction mixtures.
C. Respiratory Protection
-
Primary Control: All operations must occur inside a certified chemical fume hood.
-
Secondary (Spill/Outside Hood): Full-face respirator with Acid Gas (Yellow/Olive) and Organic Vapor (Black) combination cartridges.
Operational Protocol: The "Dry Chain" Workflow
This protocol ensures a self-validating safety system where moisture is rigorously excluded until the controlled quench.
Step 1: Pre-Operational Check
-
Glassware: Must be oven-dried. Surface moisture on glassware will trigger micro-hydrolysis, pressurizing the vessel with HCl gas.
-
Traps: Ensure the vacuum line is equipped with a base trap (NaOH) to neutralize evolved HCl if distilling or evaporating.
Step 2: Transfer & Weighing
-
Solids: If the this compound is solid (melting point dependent on purity), weigh in a closed vessel. Do not leave the stock bottle open.
-
Liquids/Melts: Use positive displacement pipettes or glass syringes.
-
Technique: Avoid "blowing out" the pipette. The residual liquid reacts with air moisture, creating an acid mist.
-
Step 3: Reaction Monitoring
-
TLC Sampling: Do not dip capillaries directly into the reaction. Remove an aliquot, quench it in a mini-vial of Methanol, then spot. This prevents HCl evolution on the TLC plate.
Emergency & Disposal: Controlled Quenching
The Golden Rule: Never add water to the sulfonyl chloride. Always add the sulfonyl chloride to the aqueous base.
Quenching Procedure (Step-by-Step)
-
Prepare the Quench Bath: Create a slurry of Ice and Saturated Sodium Bicarbonate (
) or 2M NaOH in a large beaker.-
Volume Rule: Use 10x volume relative to the waste stream.
-
-
Controlled Addition: Slowly add the reaction mixture/waste to the stirring ice bath.
-
Observation: Expect fizzing (
release) and heat.[1]
-
-
Validation: Check pH. It must remain basic (pH > 8). If acidic, add more base.
-
Disposal: Once stable and at room temperature, dispose of as Aqueous Basic Waste .
Visual Workflow: Safe Handling Logic
Figure 1: Decision matrix for the safe handling and neutralization of sulfonyl chlorides, emphasizing moisture control and the "Reverse Addition" quenching rule.
References
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Benzenesulfonyl Chloride.[2] NJ.gov. [Link]
-
Massachusetts Institute of Technology (MIT) EHS. (n.d.). Standard Operating Procedure: Acid Chlorides. MIT.edu. [Link]
-
Organic Syntheses. (2011). Handling and Disposal of Hazardous Chemicals.[3] Org.[4] Synth. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
